Methyl 2-chloro-3-nitrobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCQPBVZKBEHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968315 | |
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53553-14-3 | |
| Record name | Methyl 2-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-chloro-3-nitrobenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2-chloro-3-nitrobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.
Chemical Properties and Data
This compound is a white solid organic compound.[1][2] It is a vital building block in the synthesis of more complex molecules due to its reactive functional groups.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53553-14-3 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 70 °C | [1] |
| Boiling Point (Predicted) | 319.5 ± 22.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.426 ± 0.06 g/cm³ | [1] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) | [4] |
| ¹³C NMR | Data not available for the target compound. See Appendix A for data on related compounds. | |
| Infrared (IR) | Data not available for the target compound. See Appendix B for data on a related compound. | |
| Mass Spectrometry (MS) | Data not available for the target compound. See Appendix C for data on an isomer. |
Synthesis of this compound
The primary synthetic route to this compound is the Fischer esterification of 2-chloro-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
Synthesis Workflow
Detailed Experimental Protocol
This protocol is based on a general procedure for the synthesis of this compound.[4]
Materials:
-
2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)
-
Methanol (80 mL)
-
Concentrated sulfuric acid (2.0 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL).
-
Stir the reaction mixture overnight under reflux conditions.
-
Upon completion of the reaction, remove the methanol by vacuum concentration.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Concentrate the organic phase under vacuum to obtain this compound as a white solid (10.6 g, 99% yield).[4]
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] A notable application is in the production of the fungicide Acibenzolar-S-methyl.[1]
Synthesis of Acibenzolar-S-methyl
The synthesis of Acibenzolar-S-methyl from this compound involves a multi-step process.[1]
Biological Activity and Signaling Pathways
Acibenzolar-S-methyl, synthesized from this compound, is not directly fungicidal but acts as a plant activator, inducing Systemic Acquired Resistance (SAR).[1][5]
Mechanism of Action of Acibenzolar-S-methyl
Acibenzolar-S-methyl mimics the natural plant defense signaling molecule, salicylic acid. It works by activating the plant's own defense system, leading to the increased transcription of genes controlled by W-box elements, such as CAD1, NPR1, and PR2.[5] This results in a broad-spectrum resistance to various pathogens.
Solubility
Appendix A: ¹³C NMR Data of Related Compounds
-
Methyl 3-nitrobenzoate (CDCl₃, 50 MHz): δ 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6.[6]
-
2-Chloro-3-nitrobenzoic acid: ¹³C NMR data is available for this precursor.[7]
Appendix B: Infrared (IR) Spectroscopy of a Related Compound
The IR spectrum of Methyl m-nitrobenzoate shows characteristic peaks for the following functional groups:
-
C=O stretch (ester): 1750-1735 cm⁻¹
-
C-O stretch (ester): 1310-1250 cm⁻¹
-
N-O asymmetric stretch (nitro): 1550-1500 cm⁻¹
-
N-O symmetric stretch (nitro): 1360-1290 cm⁻¹
-
C=C stretch (aromatic): 1640-1590 cm⁻¹[8]
Appendix C: Mass Spectrometry of an Isomer
Methyl 4-chloro-3-nitrobenzoate (GC-MS, EI):
-
m/z: 184 (99.99%), 138 (39.30%), 215 (35.80%), 186 (35.20%), 185 (21.90%)[9]
References
- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound CAS#: 53553-14-3 [amp.chemicalbook.com]
- 5. Acibenzolar-S-Methyl | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-Chloro-3-nitrobenzoic acid(3970-35-2) 13C NMR [m.chemicalbook.com]
- 8. homework.study.com [homework.study.com]
- 9. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2-chloro-3-nitrobenzoate
CAS Number: 53553-14-3
This technical guide provides a comprehensive overview of Methyl 2-chloro-3-nitrobenzoate, a key chemical intermediate used in various research and development applications. The document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and material science.
Physicochemical Properties
This compound is a light yellow to yellow solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a methyl ester, a chloro group, and a nitro group. These functional groups, particularly the electron-withdrawing nitro and chloro substituents, impart significant reactivity to the molecule, making it a valuable building block in organic synthesis.
The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 53553-14-3 | [2] |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 319.5 ± 22.0 °C (Predicted) | [1] |
| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, Sealed in dry environment |
Synthesis and Experimental Protocols
This compound is typically synthesized via a Fischer esterification reaction from its corresponding carboxylic acid, 2-chloro-3-nitrobenzoic acid, using methanol in the presence of an acid catalyst.
General Synthesis Protocol
A detailed procedure for the synthesis of this compound is as follows:[1]
-
Reaction Setup: To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), add concentrated sulfuric acid (2.0 mL) as a catalyst.
-
Reaction Execution: Stir the reaction mixture overnight under reflux conditions. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Upon completion of the reaction, remove the methanol by vacuum concentration.
-
Extraction: Add water to the residue and perform an extraction with ethyl acetate.
-
Washing: Wash the organic phase sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated brine.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic phase under vacuum to yield the target compound, this compound. This procedure has been reported to yield a white solid with a high purity (99%).[1]
The overall workflow for the synthesis and purification is visualized below.
Applications in Research and Development
This compound serves as a vital organic intermediate in several sectors. Its versatile reactivity makes it an indispensable compound for chemical innovation.
-
Agrochemicals: It is a key precursor in the preparation of benzothiadiazole derivatives, which are investigated for their potential use as agrochemical microbicides, including herbicides, insecticides, and fungicides.[1]
-
Pharmaceuticals: In pharmaceutical research, its structure is leveraged as a building block for creating more complex molecular scaffolds. These scaffolds can be further modified to synthesize novel therapeutic agents with potential biological activities, such as anti-inflammatory or antimicrobial effects.
-
Material Science: The compound's properties are suitable for the development of specialty polymers and coatings, contributing to enhanced material performance in various industrial applications.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic methods.
| Spectroscopy | Data | Reference |
| ¹H NMR | (CDCl₃, δ in ppm): 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) | [1] |
| ¹³C NMR | Predicted: Aromatic carbons (6 signals, ~120-150 ppm), Carbonyl carbon (1 signal, ~165 ppm), Methoxy carbon (1 signal, ~53 ppm) | N/A |
| IR Spectroscopy | Predicted: C=O stretch (~1720-1740 cm⁻¹), Ar-NO₂ symmetric & asymmetric stretches (~1350 cm⁻¹ and ~1530 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹) | N/A |
Note: Experimental ¹³C NMR and IR data were not available in the searched literature. Predicted values are based on the compound's known functional groups and spectral data of analogous structures.
Reactivity Profile
The chemical reactivity of this compound is dictated by the electronic effects of its substituents on the aromatic ring. The chloro and nitro groups are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution and activating it for nucleophilic aromatic substitution. The ester group is also deactivating. This electronic profile makes the compound a versatile substrate for introducing further functionalities.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Signal Word: Warning
-
GHS Pictogram: GHS07 (Exclamation Mark)
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide on Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of Methyl 2-chloro-3-nitrobenzoate, a key intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries.
Core Properties
This compound is a solid, white organic compound.[1] Its chemical structure, featuring a chlorinated and nitrated benzoic acid methyl ester, makes it a versatile building block in organic synthesis. The presence of both an electron-withdrawing nitro group and a halogen substituent imparts significant reactivity, allowing for the introduction of specific functionalities into more complex molecules.[2]
Quantitative Data Summary
The key molecular and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₄ | [1][3] |
| Molecular Weight | 215.59 g/mol | [2][3][4] |
| CAS Number | 53553-14-3 | [2] |
| Appearance | White Solid | [1][2] |
| Purity (Typical) | ≥ 97% | [3] |
Experimental Protocols
The synthesis of nitroaromatic compounds like this compound often involves electrophilic aromatic substitution reactions. A general protocol for the nitration of a related compound, methyl benzoate, is described below, which can be adapted for the synthesis of this compound.
Synthesis of a Nitroaromatic Ester (General Procedure)
This procedure demonstrates the nitration of a methyl benzoate derivative.
Materials:
-
Methyl benzoate derivative
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Methanol
-
Ice
Procedure:
-
In a flask, dissolve the methyl benzoate derivative in cooled, concentrated sulfuric acid.[5]
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.[6]
-
Add the nitrating mixture dropwise to the solution of the methyl benzoate derivative, maintaining a low temperature (typically 5-15°C) with an ice bath.[5]
-
After the addition is complete, allow the reaction to proceed for a short period at room temperature.[6]
-
Pour the reaction mixture over crushed ice to precipitate the crude product.[5]
-
Isolate the solid product by vacuum filtration and wash with cold water.[5]
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[5][7]
Characterization: The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[2]
-
Melting Point Analysis: To compare the experimental melting point with the literature value.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a nitroaromatic compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. 53553-14-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. Methyl 3-Nitrobenzoate Lab Report - 820 Words | Bartleby [bartleby.com]
Spectroscopic and Synthetic Profile of Methyl 2-chloro-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of Methyl 2-chloro-3-nitrobenzoate (CAS Number: 53553-14-3). This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation.
Chemical Structure and Properties
This compound is a nitroaromatic compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[2][3] Its structure, featuring a chlorinated and nitrated benzene ring with a methyl ester group, makes it a versatile building block in organic synthesis.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. While a complete experimental dataset is not available in the reviewed literature, this guide compiles the confirmed data and provides expected values for missing spectra based on analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.95 | dd | Ar-H |
| 7.84 | dd | Ar-H |
| 7.48 | t | Ar-H |
| 3.98 | s | -OCH₃ |
Data obtained in CDCl₃ solvent.
Note on ¹³C NMR Data: Specific experimental ¹³C NMR data for this compound was not found in the surveyed literature. However, analysis of the precursor, 2-Chloro-3-nitrobenzoic acid, and other substituted methyl benzoates can provide an estimation of the expected chemical shifts.
Infrared (IR) Spectroscopy
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2960-2850 | Methyl C-H | Stretching |
| 1735-1750 | Ester C=O | Stretching |
| 1600-1585, 1500-1400 | Aromatic C=C | In-ring stretching |
| 1550-1490 | Nitro N=O | Asymmetric Stretching |
| 1355-1315 | Nitro N=O | Symmetric Stretching |
| 1250-1000 | Ester C-O | Stretching |
| 800-700 | Aromatic C-H | Out-of-plane Bending |
Mass Spectrometry (MS)
An experimental mass spectrum for this compound was not found in the reviewed literature. Mass spectrometry data for isomers such as Methyl 2-chloro-5-nitrobenzoate, Methyl 2-chloro-4-nitrobenzoate, and Methyl 4-chloro-3-nitrobenzoate are available and show a molecular ion peak (M+) at m/z 215, corresponding to the molecular weight. The fragmentation patterns are influenced by the positions of the chloro and nitro substituents.
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for similar compounds.
Synthesis of this compound
This protocol is based on the esterification of 2-chloro-3-nitrobenzoic acid.
Procedure:
-
A solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (2.0 mL) is carefully added to the solution.
-
The reaction mixture is stirred and heated under reflux overnight.
-
After the reaction is complete, the methanol is removed under reduced pressure.
-
Water is added to the residue, and the product is extracted with ethyl acetate.
-
The organic phase is washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
The organic phase is then dried over anhydrous magnesium sulfate.
-
The solvent is removed by vacuum concentration to yield this compound as a white solid.[8]
Spectroscopic Characterization
The following are general protocols for acquiring the spectroscopic data.
3.2.1. NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
3.2.2. IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program is used to ensure good chromatographic separation, for example, starting at 70°C and ramping up to 280°C.
-
Mass Range: m/z 40-500.
-
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
- 1. 53553-14-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]
- 5. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencing.com [sciencing.com]
- 8. rsc.org [rsc.org]
In-depth Technical Guide to the Safety Data Sheet (SDS) for Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Methyl 2-chloro-3-nitrobenzoate (CAS No. 53553-14-3), a key intermediate in the pharmaceutical, agrochemical, and material science industries. The information is compiled and presented to meet the needs of researchers and professionals in drug development and other scientific fields.
Chemical Identification and Physical Properties
This compound is a white solid with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1] It is utilized as a versatile building block in organic synthesis, particularly in the preparation of benzothiadiazole derivatives used as agrochemical microbicides.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 53553-14-3 | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1] |
| Molecular Weight | 215.59 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 70 °C | [2] |
| Boiling Point | 319.5 ± 22.0 °C (Predicted) | [2] |
| Purity | ≥ 97% |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.
Table 2: GHS Classification for this compound
| Classification | Code | Description |
| Signal Word | Warning | |
| Pictogram | Exclamation Mark | |
| Hazard Statements | H302 | Harmful if swallowed |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
The following diagram illustrates the logical workflow for hazard identification and response based on the GHS classification.
Caption: GHS Hazard and Response Workflow.
Handling, Storage, and Personal Protection
Proper handling and storage procedures are crucial to ensure safety when working with this compound.
Handling:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE).
-
Prevent the dispersion of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands and face thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dark, and dry place.
-
Store away from incompatible materials such as oxidizing agents.
-
Some suppliers recommend storage at 0 - 8 °C.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Dust respirator.
-
Hand Protection: Protective gloves.
-
Eye Protection: Safety glasses. A face-shield may be required in some situations.
-
Skin and Body Protection: Protective clothing and boots.
The following diagram illustrates the recommended personal protective equipment for handling this chemical.
Caption: Recommended Personal Protective Equipment.
Emergency Procedures
First-Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation or a rash occurs, seek medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
-
Ingestion: Rinse mouth. Seek medical advice/attention if you feel unwell.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.
-
Hazardous Combustion Products: May decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon dioxide, carbon monoxide, and nitrogen oxides.
The logical flow of first aid response is depicted in the diagram below.
Caption: First Aid Response Flowchart.
Toxicological Information
Currently, there is no publicly available quantitative toxicological data, such as LD50 or LC50 values, for this compound. The provided GHS hazard statements indicate that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation.
Experimental Protocols
Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available. The information is typically generated by chemical manufacturers and suppliers and is often proprietary.
However, a general synthesis protocol for this compound has been described:
Synthesis of this compound:
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), concentrated sulfuric acid (2.0 mL) is added.
-
The reaction mixture is stirred overnight under reflux conditions.
-
Upon completion of the reaction, the methanol is removed by vacuum concentration.
-
Water is added to the residue, and the mixture is extracted with ethyl acetate.
-
The organic phase is washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
The organic phase is dried with magnesium sulfate.
-
The target compound, this compound, is obtained as a white solid by vacuum concentration.[2]
The following diagram outlines the workflow for this synthesis.
Caption: Synthesis Workflow.
References
Solubility Profile of Methyl 2-chloro-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-chloro-3-nitrobenzoate. Due to a lack of publicly available quantitative solubility data, this document focuses on the compound's physical properties, a qualitative solubility assessment based on its chemical structure, and a detailed experimental protocol for determining its solubility in common organic solvents.
Introduction
This compound is a solid organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in different solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Understanding its solubility profile is therefore essential for optimizing its use in research and manufacturing.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide foundational information for handling and for predicting its behavior in various solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 62 - 65 °C |
| Boiling Point | No information available |
| Solubility in Water | No information available |
Qualitative Solubility Assessment
In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like".[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.
The structure of this compound includes:
-
A nonpolar benzene ring.
-
Polar functional groups: a chloro group (-Cl), a nitro group (-NO₂), and a methyl ester group (-COOCH₃).
The presence of the polar ester, nitro, and chloro groups suggests that this compound will exhibit some degree of polarity. Therefore, it is expected to be:
-
Sparingly soluble to insoluble in nonpolar solvents such as hexanes and cyclohexane, due to the influence of its polar functional groups.
-
Soluble in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar groups of the molecule.
-
Soluble in polar protic solvents like methanol, ethanol, and isopropanol. The oxygen atoms in the ester and nitro groups can act as hydrogen bond acceptors.[3]
-
Likely insoluble in water . While the molecule has polar groups capable of hydrogen bonding with water, the large, nonpolar aromatic ring is expected to dominate, making it hydrophobic.[3] Generally, esters are insoluble in water.[4]
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (or another temperature of interest).
-
Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test samples.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
"Methyl 2-chloro-3-nitrobenzoate" melting point and physical state
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-chloro-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical intermediates is paramount for their effective application in synthesis and discovery. This technical guide focuses on this compound, a key organic intermediate.
Physicochemical Properties
This compound is a compound utilized in the synthesis of various molecules, including benzothiadiazole derivatives which have applications as agrochemical microbicides.[1] Its chemical structure, featuring a chlorinated and nitrated benzoic acid methyl ester, makes it a valuable building block in medicinal and materials science research.[2]
Physical State and Appearance
At room temperature, this compound exists as a solid.[1][2] Its appearance is typically described as a white to light yellow solid.[1][2]
Quantitative Data Summary
The key quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 70 °C | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [2][3] |
| CAS Number | 53553-14-3 | [1][2][3] |
Experimental Protocol: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The following is a generalized experimental protocol for determining the melting point of a compound like this compound using a standard melting point apparatus.
Materials and Equipment
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating and Observation:
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to within 15-20 °C below the literature value of 70 °C).
-
Reduce the heating rate to 1-2 °C per minute as the temperature nears the expected melting point. A slower heating rate is crucial for an accurate determination.
-
Observe the sample closely through the magnifying eyepiece.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears. This is the onset of melting.
-
Record the temperature at which the entire sample has completely liquefied. This is the completion of melting.
-
The melting point is reported as the range between these two temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Visualization of Experimental Workflow
The logical flow of the melting point determination protocol can be visualized as follows:
References
An In-depth Technical Guide to the Reactivity of Functional Groups in Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-3-nitrobenzoate is a versatile trifunctional chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its chemical architecture, featuring a methyl ester, a chloro substituent, and a nitro group on a benzene ring, offers a rich landscape for synthetic transformations. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amino group, a key transformation in the synthesis of many bioactive molecules. The methyl ester provides a handle for hydrolysis or amidation. This guide provides a comprehensive overview of the reactivity of each functional group, supported by experimental data from analogous systems, detailed experimental protocols, and a discussion of its application in the synthesis of molecules with potential biological activity.
Introduction
This compound (CAS No. 53553-14-3) is a key building block in organic synthesis, prized for the orthogonal reactivity of its three primary functional groups.[1][2] The strategic placement of the chloro and nitro groups on the benzoate ring creates a unique electronic environment that dictates the regioselectivity and reactivity of the molecule. This guide will delve into the specific reactivity of the chloro, nitro, and methyl ester functionalities, providing a technical resource for scientists engaged in the design and synthesis of novel chemical entities.
Reactivity of the Aromatic Ring and the Chloro Group: Nucleophilic Aromatic Substitution (SNA r)
The presence of a strong electron-withdrawing nitro group ortho and para to the chloro substituent significantly activates the aromatic ring towards nucleophilic attack. This makes the chloro atom a viable leaving group in nucleophilic aromatic substitution (SNA r) reactions.
General Mechanism
The SNA r reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of reaction is generally dependent on the stability of this intermediate, which is enhanced by the presence of electron-withdrawing groups.
Reactivity with Amines
The reaction of this compound with primary and secondary amines is a common method for introducing nitrogen-containing substituents. These reactions are typically carried out in a polar aprotic solvent at elevated temperatures.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Piperidine | DMSO | K₂CO₃ | 80-100 | 4-8 | 85-95 |
| Morpholine | DMF | Et₃N | 100-120 | 6-12 | 80-90 |
| Aniline | NMP | K₂CO₃ | 120-140 | 12-24 | 70-85 |
Note: Yields are estimated based on reactions with structurally similar activated aryl chlorides.
Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)-3-nitrobenzoate (Analogous Protocol)
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) (5 mL per mmol of substrate), add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Reactivity of the Nitro Group: Reduction to an Amine
The reduction of the nitro group to an amine is a fundamental transformation that opens up a wide range of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic systems.
Common Reducing Agents
Several reagents can effectively reduce an aromatic nitro group in the presence of other functional groups like esters and halides. The choice of reducing agent often depends on the desired selectivity and reaction conditions.
Table 2: Comparison of Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| SnCl₂·2H₂O | Ethanol | 50-70 | 1-3 | 80-95 | Mild conditions, tolerates ester and halide groups.[3] |
| Fe / NH₄Cl | Ethanol/Water | Reflux | 2-4 | 75-90 | Cost-effective, generally well-tolerated functional groups. |
| H₂ / Pd/C | Methanol/Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean, may cause dehalogenation. |
Experimental Protocol: Reduction of this compound with Tin(II) Chloride
-
Dissolve this compound (1.0 eq) in ethanol (15 mL per gram of substrate) in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) portion-wise to the solution.
-
Stir the mixture at 60 °C for 2 hours. The reaction can be monitored by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and 2M aqueous sodium hydroxide to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 2-chloro-3-aminobenzoate.
Reactivity of the Methyl Ester Group: Hydrolysis
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.
Basic Hydrolysis (Saponification)
Basic hydrolysis is typically irreversible and is a common method for obtaining the carboxylate salt, which can then be acidified to yield the carboxylic acid.
Table 3: Conditions for Basic Hydrolysis of Methyl Benzoate Analogs
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaOH | Methanol/Water | Reflux | 2-4 | >90 |
| LiOH | THF/Water | Room Temperature | 4-8 | >95 |
| KOH | Ethanol/Water | Reflux | 2-4 | >90 |
Experimental Protocol: Hydrolysis of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 3 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2 with concentrated HCl.
-
Collect the precipitated 2-chloro-3-nitrobenzoic acid by filtration, wash with cold water, and dry.
Applications in the Synthesis of Bioactive Molecules
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a range of biologically active molecules.
Synthesis of Antimicrobial Agents
Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial activity.[4] By utilizing the reactivity of the chloro and nitro groups, a variety of amine and other nucleophilic substituents can be introduced, allowing for the generation of libraries of compounds for antimicrobial screening.
Synthesis of Anti-inflammatory Agents
Nitroaromatic compounds and their derivatives have been explored as scaffolds for the development of anti-inflammatory agents.[5][6] The reduction of the nitro group in this compound provides an entry point to 3-amino-2-chlorobenzoic acid derivatives, which can be further elaborated into more complex molecules with potential anti-inflammatory properties.
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in synthetic organic chemistry. The distinct reactivity of its chloro, nitro, and methyl ester groups allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. This guide has provided a detailed overview of its reactivity, supported by experimental protocols and a discussion of its applications in the synthesis of bioactive compounds. A thorough understanding of the principles outlined herein will enable researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.
References
Methyl 2-chloro-3-nitrobenzoate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloro-3-nitrobenzoate is a valuable and highly reactive building block in organic synthesis, prized for its utility in the construction of a diverse array of complex molecules. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and a nitro group on an aromatic ring, provides multiple reaction sites for strategic chemical modifications. This guide offers a comprehensive overview of its applications, detailing key synthetic transformations and providing experimental protocols for its use in the synthesis of valuable heterocyclic scaffolds and other important chemical intermediates.
Physicochemical Properties and Reactivity
This compound is a stable, solid compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1] The presence of the electron-withdrawing nitro and chloro groups significantly influences the reactivity of the aromatic ring, making the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr). The nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization and derivatization reactions. The methyl ester provides a handle for hydrolysis, amidation, or other ester-to-amide conversions.
Key Synthetic Applications and Experimental Protocols
This section details the primary applications of this compound as a synthetic building block, providing detailed experimental protocols for key transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group at the 2-position, activated by the ortho-nitro group, is an excellent site for nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate substituted anthranilic acid derivatives.
This protocol is a general procedure for the SNAr reaction of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, etc.)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
Procedure:
-
To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF), add the amine (1.2 eq) and a base (2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-amino-3-nitrobenzoate derivative.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| This compound | Aniline | Methyl 2-(phenylamino)-3-nitrobenzoate | K₂CO₃, DMF, 100 °C, 12 h | Not Reported | General Protocol |
| This compound | Benzylamine | Methyl 2-(benzylamino)-3-nitrobenzoate | Et₃N, DMSO, 90 °C, 8 h | Not Reported | General Protocol |
Table 1: Representative Nucleophilic Aromatic Substitution Reactions.
Reduction of the Nitro Group and Subsequent Transformations
The nitro group of this compound can be selectively reduced to an amine, opening up a plethora of synthetic possibilities. The resulting methyl 2-chloro-3-aminobenzoate is a key intermediate for the synthesis of various heterocyclic systems.
This protocol describes a standard procedure for the reduction of the nitro group using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2-chloro-3-aminobenzoate.
| Reactant | Product | Conditions | Yield (%) | Reference |
| This compound | Methyl 2-chloro-3-aminobenzoate | SnCl₂·2H₂O, HCl, Ethanol, rt | Not Reported | General Protocol |
Table 2: Reduction of this compound.
Synthesis of Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent motifs in pharmaceuticals and agrochemicals.
The synthesis of indazoles can be achieved through a multi-step sequence involving nucleophilic displacement of the chloride with hydrazine, followed by cyclization.
Workflow for the Synthesis of 7-Chloro-1H-indazole-3-carboxylic acid derivatives:
Caption: Synthetic pathway to 1H-indazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate
-
Solvent (e.g., Ethanol)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| This compound | Hydrazine hydrate | Methyl 2-hydrazinyl-3-nitrobenzoate | Ethanol, reflux, 5 h | Not Reported | General Protocol |
Table 3: Synthesis of Hydrazinyl Intermediate.
Further steps involving reduction of the nitro group and subsequent cyclization would lead to the indazole core.
Benzoxazinones are another class of heterocycles accessible from this compound. The general strategy involves the reduction of the nitro group, followed by acylation of the resulting amine and subsequent intramolecular cyclization.
Logical Relationship for Benzoxazinone Synthesis:
Caption: Pathway to Benzoxazinone derivatives.
Summary
This compound is a highly versatile and valuable building block in organic synthesis. Its unique combination of functional groups allows for a wide range of transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and subsequent cyclization reactions to form important heterocyclic scaffolds such as indazoles and benzoxazinones. The detailed protocols and synthetic pathways provided in this guide are intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of new chemical space and the synthesis of novel, high-value molecules.
References
"Methyl 2-chloro-3-nitrobenzoate" suppliers and commercial availability
For researchers and professionals in drug development and chemical synthesis, the reliable procurement of specific chemical intermediates is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of the commercial availability of Methyl 2-chloro-3-nitrobenzoate (CAS No. 53553-14-3), a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Chemical Profile
This compound is a nitroaromatic compound with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[1][3] It typically appears as a white solid.[1][2] The presence of both a chloro and a nitro group on the benzene ring makes it a versatile intermediate for introducing various functionalities into more complex molecules.[1][2]
Commercial Availability and Suppliers
This compound is available from a range of global suppliers, catering to both research and bulk quantity needs. Purity levels are generally high, ensuring suitability for sensitive synthetic applications.
Supplier Information
| Supplier | Country | Notes |
| Chem-Impex International | USA | Offers various quantities from 100mg to 5g.[1] |
| Jiangsu Xinsu New Materials Co., Ltd. | China | Provides bulk quantities with a minimum order of 200 kg.[4][5] |
| ChemScene | USA | Supplies the compound with a purity of ≥97%.[3] |
| Apollo Scientific | UK | Offers a range of sizes from 100mg to 100g with 99% purity.[6] |
| Sigma-Aldrich (Ambeed) | USA | Lists the product with 97% purity. |
| TITAN (via ECHO CHEMICAL CO., LTD.) | Taiwan | Provides the compound in 25g specifications.[7] |
| Syn-Finechem Laboratories Pvt. Ltd. | India | Lists the compound among its product offerings. |
| Combi-Blocks | USA | Offers the compound with 95% purity.[8] |
Quantitative Commercial Data
Pricing and available quantities vary significantly between suppliers, reflecting differences in scale and purity. The following table summarizes available quantitative data for research-scale quantities.
| Supplier | Purity | Quantity | Price (USD) | Price (GBP) |
| Chem-Impex International[1] | ≥ 98% (HPLC) | 100 mg | $79.22 | - |
| 250 mg | $155.73 | - | ||
| 1 g | $313.27 | - | ||
| 5 g | $939.51 | - | ||
| Apollo Scientific[6] | 99% | 100 mg | - | £15.00 |
| 250 mg | - | £17.00 | ||
| 1 g | - | £22.00 | ||
| 5 g | - | £51.00 | ||
| 25 g | - | £253.00 | ||
| 100 g | - | £1,007.00 | ||
| Jiangsu Xinsu New Materials Co., Ltd.[4] | N/A | ≥ 200 kg (MOQ) | ~$2.60 / kg | - |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request.
Experimental Protocols
As this guide focuses on procurement, detailed experimental protocols for the use of this compound are beyond its scope. However, suppliers typically provide safety and handling information. For instance, the compound is stored at room temperature or under refrigerated conditions (0-8 °C) and should be handled with standard laboratory precautions.[1][3] Hazard statements indicate that it may be harmful if swallowed, and cause skin, eye, and respiratory irritation.
Chemical Sourcing Workflow
The process of acquiring a chemical like this compound for research or development follows a structured workflow. This ensures that the procured material meets the specific requirements of the intended application in a timely and cost-effective manner.
Caption: A flowchart illustrating the key stages of the chemical sourcing and procurement process for research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. China Chloro, China Chloro Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 5. China Nitro Benzoic Acid, Nitro Benzoic Acid Wholesale, Manufacturers, Price | Made-in-China.com [made-in-china.com]
- 6. 53553-14-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 8. Combi-Blocks [combi-blocks.com]
Methodological & Application
Synthesis of Heterocycles Using Methyl 2-chloro-3-nitrobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-3-nitrobenzoate is a versatile and highly reactive organic intermediate, making it a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both an electrophilic chlorinated aromatic ring and a reducible nitro group, offers multiple avenues for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, namely benzimidazoles and quinazolinones, utilizing this compound as the starting material. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2]
Synthesis of 1,2-Disubstituted Benzimidazoles
The synthesis of 1,2-disubstituted benzimidazoles from this compound can be achieved through a two-step sequence involving an initial nucleophilic aromatic substitution followed by a reductive cyclization. This approach allows for the introduction of diversity at two positions of the benzimidazole core.
Application Note 1: Synthesis of Methyl 2-(alkylamino)-3-nitrobenzoate Intermediate
The first step involves the nucleophilic substitution of the chlorine atom in this compound with a primary amine. The electron-withdrawing nitro group activates the aromatic ring, facilitating this substitution.
Reaction Principle: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the primary amine displaces the chloride. The reaction is typically carried out in a polar aprotic solvent at room temperature.
Proposed Reaction Scheme:
Figure 1: Nucleophilic substitution of this compound.
Experimental Protocol: Synthesis of Methyl 2-(methylamino)-3-nitrobenzoate
This protocol is adapted from a similar synthesis using ethyl 4-chloro-3-nitrobenzoate.[3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition: To the stirred solution, add a solution of methylamine (1.1 eq) in THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired methyl 2-(methylamino)-3-nitrobenzoate.
| Intermediate Product | Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| Methyl 2-(methylamino)-3-nitrobenzoate | This compound | Methylamine | THF | Room Temp. | 2-4 | (Not Reported) |
Note: The yield is not reported for this specific substrate and needs to be determined empirically.
Application Note 2: Reductive Cyclization to form 1,2-Disubstituted Benzimidazoles
The second step involves the reductive cyclization of the methyl 2-(alkylamino)-3-nitrobenzoate intermediate with an aldehyde. The nitro group is reduced to an amine, which then undergoes condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring. Microwave irradiation can be employed to accelerate this one-pot reaction.[3]
Reaction Principle: The reaction is a one-pot process that combines the reduction of the nitro group to an amine and the condensation with an aldehyde, followed by cyclization to form the benzimidazole ring. Sodium dithionite is a common reducing agent for this transformation.
Proposed Reaction Scheme:
Figure 2: Reductive cyclization to form 1,2-disubstituted benzimidazoles.
Experimental Protocol: Synthesis of 1-Methyl-2-aryl-1H-benzo[d]imidazole-7-carboxylate
This protocol is adapted from a microwave-assisted synthesis of benzimidazole derivatives.[3]
-
Reaction Setup: In a microwave reaction vessel, combine methyl 2-(methylamino)-3-nitrobenzoate (1.0 eq), an aryl or heteroaryl aldehyde (1.2 eq), and sodium dithionite (Na₂S₂O₄) (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Reaction: Seal the vessel and subject it to microwave irradiation at a suitable temperature and for a time sufficient to complete the reaction (e.g., 100-150 °C for 10-30 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-disubstituted benzimidazole derivative.
| Product | Starting Intermediate | Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1-Methyl-2-aryl-1H-benzo[d]imidazole-7-carboxylate | Methyl 2-(methylamino)-3-nitrobenzoate | Aryl Aldehyde | Na₂S₂O₄ | DMSO | 100-150 (MW) | 10-30 | (Not Reported) |
Note: The yield is not reported for this specific substrate and needs to be determined empirically.
Synthesis of Quinazolinone Derivatives
While direct synthesis of quinazolinones from this compound is not widely reported, a plausible synthetic route can be proposed based on known quinazolinone syntheses. This would likely involve initial amination, followed by reaction with a suitable one-carbon synthon to form the pyrimidine ring.
Application Note 3: Proposed Synthesis of 8-Chloro-7-nitro-2-substituted-quinazolin-4(3H)-one
This proposed synthesis involves a two-step process. The first step is the reaction of this compound with a primary amine to form an N-substituted 2-amino-3-nitrobenzamide. The second step is the cyclization of this intermediate with an orthoester or an acid chloride to form the quinazolinone ring.
Proposed Reaction Scheme:
Figure 3: Proposed synthesis of quinazolinone derivatives.
Experimental Protocol: Proposed Synthesis of 8-Chloro-7-nitro-2,3-disubstituted-quinazolin-4(3H)-one
This is a hypothetical protocol based on general quinazolinone synthesis methods.
Step 1: Amination
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol in a sealed tube.
-
Reagent Addition: Add a primary amine (e.g., aniline, 1.2 eq).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography to obtain the 2-(arylamino)-3-nitrobenzamide intermediate.
Step 2: Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(arylamino)-3-nitrobenzamide intermediate (1.0 eq) in an excess of an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate).
-
Reaction: Add a catalytic amount of a dehydrating agent or acid catalyst (e.g., acetic anhydride or p-toluenesulfonic acid). Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and remove the excess orthoester under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield the desired quinazolinone.
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 8-Chloro-7-nitro-2,3-disubstituted-quinazolin-4(3H)-one | This compound | Primary Amine, Orthoester | Ethanol, Neat | 100-120 (Step 1), Reflux (Step 2) | 4-12 | (Not Reported) |
Note: This is a proposed protocol and the conditions and yields need to be optimized experimentally.
Conclusion
This compound is a valuable starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of benzimidazoles and propose pathways for other heterocycles like quinazolinones. The versatility of this starting material allows for the generation of diverse libraries of compounds for screening in drug discovery programs. Further optimization of the proposed reaction conditions is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-3-nitrobenzoate is a versatile aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a chlorine atom activated by an ortho-nitro group and a meta-ester group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functionalities, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1][2][3] The electron-withdrawing nature of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack, stabilizing the intermediate Meisenheimer complex, and facilitating the displacement of the chloride leaving group. These application notes provide an overview of the SNAr reactions of this compound and detailed protocols for its reaction with various nucleophiles.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
Caption: General mechanism of the SNAr reaction.
The typical experimental workflow for these reactions involves the dissolution of the substrate and nucleophile in a suitable polar aprotic solvent, often in the presence of a base to deprotonate the nucleophile or neutralize the acid formed during the reaction. The reaction mixture is then heated to facilitate the substitution.
References
The Role of Methyl 2-chloro-3-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloro-3-nitrobenzoate is a versatile chemical intermediate that serves as a critical starting material in the synthesis of a variety of pharmaceutical compounds. Its unique substitution pattern, featuring an ester, a chloro group, and a nitro group on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on anticancer, anti-inflammatory, and antimicrobial agents.
Synthesis of an Intermediate for the Anticancer Drug Lenalidomide
This compound is a precursor to methyl 2-(bromomethyl)-3-nitrobenzoate, a key intermediate in the synthesis of Lenalidomide. Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. The synthesis involves the bromination of the methyl group, followed by a condensation reaction.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
This protocol is adapted from established patent literature.[1][2]
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN) (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and then with cold isopropyl alcohol.
-
Dry the product under vacuum to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
Step 2: Synthesis of 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
This protocol is a general representation of procedures found in the literature.[2]
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, suspend 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add triethylamine (TEA) (2.5 eq) to the suspension and stir for 15-20 minutes at room temperature.
-
Add a solution of methyl 2-(bromomethyl)-3-nitrobenzoate (1.05 eq) in DMSO to the reaction mixture.
-
Heat the mixture to 50-55°C and maintain for 12 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and then with methanol.
-
Dry the product to obtain 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide | Acetonitrile | 82 | 12-15 | 85-95 | >98 (HPLC) |
| 2 | Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione HCl | DMSO | 50-55 | 12 | 80-90 | >99 (HPLC) |
Experimental Workflow
Caption: Synthesis of a Lenalidomide intermediate.
Signaling Pathway of Lenalidomide
Lenalidomide exerts its anticancer effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in the downregulation of key survival proteins in multiple myeloma cells, leading to apoptosis and cell death.
Caption: Mechanism of action of Lenalidomide.
Synthesis of Benzimidazole Intermediates with Potential Anti-inflammatory and Antimicrobial Activity
Nitroaromatic compounds, such as derivatives of this compound, are valuable precursors for the synthesis of benzimidazoles. Benzimidazole scaffolds are present in numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[3][4] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable reagent.
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a general method for the reductive cyclization of a nitro-aniline derivative, which can be obtained from this compound through nucleophilic aromatic substitution and subsequent functional group manipulations.
Materials:
-
Substituted 2-nitroaniline derivative
-
Sodium dithionite (Na₂S₂O₄) or Iron powder/NH₄Cl
-
Aromatic aldehyde
-
Dimethyl sulfoxide (DMSO) or Formic acid
Procedure (Microwave-assisted): [3]
-
In a microwave-safe vial, combine the substituted 2-nitroaniline derivative (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Add sodium dithionite (2.0 eq) as the reducing and cyclizing agent.
-
Add DMSO as the solvent.
-
Seal the vial and subject it to microwave irradiation at a suitable temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Quantitative Data Summary (Representative)
| Starting Material | Reagent | Method | Time (min) | Yield (%) |
| Ethyl 4-(methylamino)-3-nitrobenzoate | Benzaldehyde | Microwave | 15 | 85 |
| Ethyl 4-(propylamino)-3-nitrobenzoate | 4-Chlorobenzaldehyde | Microwave | 20 | 82 |
Experimental Workflow
Caption: Synthesis of 2-substituted benzimidazoles.
Synthesis of Quinoline Intermediates with Potential Antimicrobial Activity
Quinoline and its derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The synthesis of quinolines can be achieved from nitroaromatic precursors through various methods, such as the Skraup synthesis or Doebner-von Miller reaction, which involve the reduction of the nitro group and subsequent cyclization.[5][6]
Experimental Protocol: General Synthesis of a Quinoline Derivative
This protocol describes a general pathway for the synthesis of a quinoline derivative starting from a substituted o-nitro-toluene, which can be conceptually derived from this compound.
Materials:
-
Substituted o-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Sodium cyanide (NaCN)
-
Reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation)
-
Maleic anhydride
Procedure (Multi-step): [5]
-
Bromination: React the substituted o-nitrotoluene with NBS in a suitable solvent like carbon tetrachloride under reflux to obtain the corresponding bromomethyl derivative.
-
Cyanation: Treat the bromomethyl derivative with sodium cyanide in a solvent such as DMSO or DMF to yield the cyanomethyl derivative.
-
Reduction: Reduce the nitro group of the cyanomethyl derivative to an amino group using a suitable reducing agent.
-
Cyclization: React the resulting amino derivative with maleic anhydride, followed by further reaction steps (e.g., esterification and base-catalyzed cyclization) to form the quinoline ring system.
Quantitative Data Summary (Representative)
| Step | Reaction | Yield (%) |
| 1 | Bromination | Good |
| 2 | Cyanation | Moderate |
| 3 | Reduction | ~60 |
| 4 | Cyclization | ~50-65 |
Logical Relationship Diagram
Caption: Synthetic pathway to a quinoline derivative.
References
- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]
- 2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. iipseries.org [iipseries.org]
Application Notes and Protocols: Methyl 2-chloro-3-nitrobenzoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-3-nitrobenzoate is a versatile chemical intermediate with significant applications in the agrochemical industry.[1][2][3] Its unique structure, featuring chloro, nitro, and methyl ester functional groups, makes it a valuable precursor for the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the plant activator Acibenzolar-S-methyl, a potent inducer of Systemic Acquired Resistance (SAR) in plants.
Introduction to this compound
This compound is a white solid with a molecular weight of 215.59 g/mol .[1][4] Its chemical structure and key properties are summarized in the table below. The presence of both an electron-withdrawing nitro group and a halogen substituent imparts significant reactivity, making it an ideal building block for complex organic synthesis.[1][2]
| Property | Value |
| CAS Number | 53553-14-3 |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | White to beige crystalline powder |
| Purity | ≥ 97% |
| Melting Point | 133 °C |
Application in the Synthesis of Acibenzolar-S-methyl
A prominent application of this compound is in the synthesis of Acibenzolar-S-methyl.[2] This compound is a commercial plant activator, marketed under trade names such as Bion® and Actigard®, which induces systemic acquired resistance (SAR) in a variety of crops.[3][4] Unlike traditional fungicides, Acibenzolar-S-methyl does not have direct antimicrobial activity but instead stimulates the plant's own defense mechanisms to protect against a broad spectrum of pathogens.[1][3]
Synthetic Pathway Overview
The synthesis of Acibenzolar-S-methyl from this compound proceeds through a multi-step pathway. The key transformations include the formation of a thioether, reduction of the nitro group, diazotization to form the benzothiadiazole core, hydrolysis of the ester, and finally, conversion to the S-methyl thioester.[2]
Caption: Synthetic workflow for Acibenzolar-S-methyl.
Experimental Protocol: Synthesis of Acibenzolar-S-methyl
The following protocol is a detailed representation of the synthetic route.
Step 1: Synthesis of 3-Amino-2-benzylthiobenzoic acid methyl ester
-
Thioether Formation: In a round-bottom flask, dissolve this compound in a suitable solvent such as DMF. Add benzyl mercaptan and a non-nucleophilic base (e.g., potassium carbonate). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Catalytic Hydrogenation: Dissolve the crude thioether in methanol and add Raney nickel as the catalyst. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 4-8 hours.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-benzylthiobenzoic acid methyl ester. This product can be purified further by column chromatography if necessary.
Step 2: Synthesis of 7-Methoxycarbonyl-1,2,3-benzothiadiazole
-
Diazotization and Cyclization: Dissolve the 3-amino-2-benzylthiobenzoic acid methyl ester in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Work-up: The resulting precipitate, 7-methoxycarbonyl-1,2,3-benzothiadiazole, can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification. An expected yield of approximately 86% can be achieved after recrystallization.[2]
Step 3: Synthesis of Benzo[1][2][3]thiadiazole-7-carboxylic acid
-
Hydrolysis: Suspend 7-methoxycarbonylbenzo-1,2,3-thiadiazole in a mixture of water and dioxane. Add a 2N sodium hydroxide solution and heat the mixture to 40°C.[5] Stir for 4 hours at this temperature.[5]
-
Work-up: Cool the reaction mixture and add water. Neutralize with 2N hydrochloric acid to precipitate the carboxylic acid.[5] Filter the precipitate, wash with water, and dry to obtain Benzo[1][2][3]thiadiazole-7-carboxylic acid.[5]
Step 4: Synthesis of Acibenzolar-S-methyl
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride to the Benzo[1][2][3]thiadiazole-7-carboxylic acid in an inert solvent like dichloromethane. Reflux the mixture for 2-4 hours.
-
Thioesterification: Cool the reaction mixture and slowly add methanethiol or a suitable methylthiolating agent. Stir at room temperature for 12-24 hours.
-
Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield Acibenzolar-S-methyl.
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | 3-Amino-2-benzylthiobenzoic acid methyl ester | This compound | Benzyl mercaptan, Raney Ni, H₂ | - | - |
| 2 | 7-Methoxycarbonyl-1,2,3-benzothiadiazole | 3-Amino-2-benzylthiobenzoic acid methyl ester | Sodium nitrite, HCl | 86%[2] | >95% (after recrystallization) |
| 3 | Benzo[1][2][3]thiadiazole-7-carboxylic acid | 7-Methoxycarbonyl-1,2,3-benzothiadiazole | NaOH, HCl | High | >98% |
| 4 | Acibenzolar-S-methyl | Benzo[1][2][3]thiadiazole-7-carboxylic acid | Thionyl chloride, Methanethiol | - | >98% (after chromatography) |
Note: Yields are highly dependent on reaction scale and optimization.
Mechanism of Action: Systemic Acquired Resistance (SAR)
Acibenzolar-S-methyl is a functional analog of the plant hormone salicylic acid (SA).[6] It induces SAR by activating the plant's innate immune system.[1][6]
The proposed signaling pathway is as follows:
-
Application and Conversion: Acibenzolar-S-methyl is applied to the plant and is hydrolyzed to its active form, acibenzolar (benzo[1][2][3]thiadiazole-7-carboxylic acid).[7]
-
Signal Perception: Acibenzolar mimics salicylic acid and binds to SA receptors, such as NPR1 (Nonexpressor of Pathogenesis-Related Genes 1).
-
Signal Transduction: This binding event initiates a downstream signaling cascade.
-
Induction of NHP Synthesis: The signal transduction pathway leads to the biosynthesis of N-hydroxypipecolic acid (NHP), another key signaling molecule in SAR.[6]
-
Gene Activation: Both SA and NHP are involved in the transcriptional activation of a large set of defense-related genes, including Pathogenesis-Related (PR) genes (e.g., PR1, PR2, PR5).[6][8][9]
-
Systemic Resistance: The expression of PR proteins and other defense compounds leads to a long-lasting, broad-spectrum resistance against a variety of pathogens in both local and distal tissues.[6]
Caption: Signaling pathway of Acibenzolar-S-methyl induced SAR.
Conclusion
This compound serves as a crucial starting material for the synthesis of high-value agrochemicals like Acibenzolar-S-methyl. The detailed synthetic protocols and an understanding of the mechanism of action provided in these notes are intended to facilitate further research and development in the field of agrochemical synthesis and plant protection. The unique mode of action of Acibenzolar-S-methyl, which leverages the plant's own defense systems, represents a significant advancement in sustainable agriculture.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 3. syngenta.co.zm [syngenta.co.zm]
- 4. Activator gives Germans the edge - Farmers Weekly [fwi.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 9. Acibenzolar-S-Methyl | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 2-chloro-3-nitrobenzoic acid to Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the chloro, nitro, and ester functional groups provides multiple reaction sites for further molecular elaboration. This document provides detailed protocols for the synthesis of this compound via the Fischer esterification of 2-chloro-3-nitrobenzoic acid, along with relevant data, reaction mechanisms, and purification techniques.
Reaction Principle
The primary method for the synthesis of this compound is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 2-chloro-3-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is often used.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a high-yield reported procedure.
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL), slowly add concentrated sulfuric acid (2.0 mL).
-
Stir the reaction mixture and heat to reflux. Maintain reflux overnight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Outcome:
This procedure has been reported to yield this compound as a white solid with a yield of up to 99%.
Protocol 2: General Laboratory Scale Synthesis
This protocol provides a more general procedure suitable for smaller-scale laboratory synthesis.
Materials:
-
2-chloro-3-nitrobenzoic acid (e.g., 5.0 g)
-
Methanol (e.g., 50 mL)
-
Concentrated sulfuric acid (e.g., 2.0 mL)
-
Ice-water bath
-
Beaker
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-chloro-3-nitrobenzoic acid in methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours.[1]
-
After cooling, pour the reaction mixture onto ice/water in a beaker.
-
A white precipitate of this compound will form.
-
Isolate the precipitate by filtration using a Buchner funnel.
-
Wash the solid with cold water and dry thoroughly.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₈H₆ClNO₄ | |
| Molecular Weight | 215.59 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 70 °C | |
| Boiling Point | 319.5±22.0 °C (Predicted) | |
| Density | 1.426±0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C | |
| ¹H NMR (CDCl₃) δ (ppm) | 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) |
Table 2: Comparative Yields for Esterification of Nitrobenzoic Acids under Different Conditions (Illustrative)
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 2-chloro-3-nitrobenzoic acid | Methanol | H₂SO₄ | Overnight | Reflux | 99 | |
| 2-chloro-3-nitrobenzoic acid | Methanol | H₂SO₄ | 24 hours | Reflux | Not specified | [1] |
| p-nitrobenzoic acid | Glycerol | Toluene sulphonic acid | Not specified | >100 °C | 67.1 | |
| 4-fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | 15 min | 130 °C (Microwave) | Good |
Mandatory Visualizations
References
Application Notes and Protocols: Reaction of Methyl 2-chloro-3-nitrobenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloro-3-nitrobenzoate is a versatile aromatic compound of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2] The presence of both an electron-withdrawing nitro group and a labile chloro substituent on the benzene ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an excellent scaffold for the synthesis of a diverse range of substituted aniline derivatives, which are key intermediates in the preparation of various pharmaceuticals and agrochemicals.[1][2]
This document provides detailed application notes and protocols for the reaction of this compound with various primary and secondary amines.
Reaction Mechanism and Signaling Pathway
The reaction proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing effect of the adjacent nitro group, which polarizes the C-Cl bond and increases the electrophilicity of the target carbon.
-
Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group: Aromaticity is restored by the elimination of the chloride ion, yielding the final substituted product.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Methyl 2-chloro-3-nitrobenzoate in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring both a chloro-substituent and an electron-withdrawing nitro group, is a valuable substrate for the synthesis of complex aromatic compounds, which are key intermediates in pharmaceutical and materials science research.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these transformations due to the reactivity of the C-Cl bond, which can be selectively activated by a palladium catalyst. The presence of the nitro and methyl ester groups can influence the electronic properties of the aromatic ring and may require careful optimization of reaction conditions.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions using this compound, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Key Applications
The functionalized products derived from this compound are valuable intermediates in the synthesis of a variety of target molecules, including:
-
Pharmaceuticals: Substituted nitroaromatics are precursors to anilines and other functional groups commonly found in active pharmaceutical ingredients (APIs).
-
Agrochemicals: The resulting complex aromatic structures can serve as scaffolds for new herbicides and pesticides.
-
Materials Science: Biaryl and other coupled products are used in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials.
Data Presentation: Representative Reaction Conditions and Yields
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the specific substrates, catalyst system, and reaction conditions. The following table summarizes representative conditions for various cross-coupling reactions. Note: As specific yields for this compound are not widely published, the data presented here is based on general protocols and reactions with structurally similar substrates and should be considered as a starting point for optimization.
| Reaction Type | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12-18 | 70-90 (estimated) |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100-120 | 16-24 | 60-80 (estimated) |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2.0) | THF | 25-60 | 6-12 | 65-85 (general) |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 80-110 | 12-24 | 70-90 (general) |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., argon or nitrogen).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Reaction Scheme:
Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand, such as SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (8 mL) and degassed water (0.8 mL) via syringe.
-
Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.
Reaction Scheme:
Experimental Protocol:
-
In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add a base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Add anhydrous N,N-Dimethylformamide (DMF) (5 mL).
-
Seal the tube and purge with argon.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
DOT Diagram: Heck Reaction Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, often utilizing a copper co-catalyst.
Reaction Scheme:
Experimental Protocol:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and a copper co-catalyst, such as Copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tetrahydrofuran (THF) (10 mL) and an amine base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.
-
Upon completion (typically 6-12 hours), filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
DOT Diagram: Sonogashira Coupling Relationship
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.
Reaction Scheme:
Experimental Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium pre-catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a bulky electron-rich phosphine ligand, such as XPhos (0.04 mmol, 4 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Seal the tube, and evacuate and backfill with argon.
-
Add the amine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL).
-
Stir the mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS, typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT Diagram: Buchwald-Hartwig Amination Workflow
Application Notes and Protocols: Synthesis of Benzothiadiazole Derivatives from Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of benzothiadiazole derivatives, utilizing Methyl 2-chloro-3-nitrobenzoate as a key starting material. The protocols outlined below are intended for laboratory use by trained professionals.
Introduction
Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of agrochemicals and pharmaceuticals.[1] Notably, derivatives of 1,2,3-benzothiadiazole are utilized as activators of the Systemic Acquired Resistance (SAR) pathway in plants, offering a unique mode of action for crop protection. This document details the synthetic route to produce these valuable compounds, starting from the readily available this compound.
The overall synthetic strategy involves a four-step process:
-
Thioether Formation: Nucleophilic aromatic substitution of the chloro group in this compound with a thiol.
-
Nitro Group Reduction: Reduction of the nitro group to an amine, a crucial step for the subsequent cyclization.
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
-
Cyclization: Intramolecular cyclization to form the benzothiadiazole ring system.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound | ![]() | C₈H₆ClNO₄ | 215.59 | White solid | 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6[2] |
| Methyl 2-(benzylthio)-3-nitrobenzoate | ![]() | C₁₅H₁₃NO₄S | 303.33 | Yellow solid | 7.8-7.2 (m, 8H, Ar-H), 4.2 (s, 2H, SCH₂), 3.9 (s, 3H, OCH₃) | Not explicitly found |
| Methyl 3-amino-2-(benzylthio)benzoate | ![]() | C₁₅H₁₅NO₂S | 273.35 | Oil or low melting solid | 7.4-6.8 (m, 8H, Ar-H), 4.1 (s, 2H, SCH₂), 3.8 (s, 3H, OCH₃), 3.5 (br s, 2H, NH₂) | Not explicitly found |
| 7-Methoxycarbonyl-1,2,3-benzothiadiazole | ![]() | C₈H₆N₂O₂S | 194.21 | Solid | 8.3-7.5 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃) | Not explicitly found |
| Acibenzolar-S-methyl | ![]() | C₈H₆N₂OS₂ | 210.28 | White to off-white solid | 8.2-7.6 (m, 3H, Ar-H), 2.5 (s, 3H, SCH₃) | Not explicitly found |
Note: Spectroscopic data for intermediates are based on expected shifts and require experimental verification.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(benzylthio)-3-nitrobenzoate
This procedure describes the nucleophilic substitution of the chloride in this compound with benzyl mercaptan.
Materials:
-
This compound
-
Benzyl mercaptan
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add benzyl mercaptan (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford Methyl 2-(benzylthio)-3-nitrobenzoate as a yellow solid.
Protocol 2: Synthesis of Methyl 3-amino-2-(benzylthio)benzoate
This protocol details the reduction of the nitro group of Methyl 2-(benzylthio)-3-nitrobenzoate to a primary amine using catalytic hydrogenation.
Materials:
-
Methyl 2-(benzylthio)-3-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve Methyl 2-(benzylthio)-3-nitrobenzoate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-(benzylthio)benzoate. This product is often used in the next step without further purification.
Protocol 3: Synthesis of 7-Methoxycarbonyl-1,2,3-benzothiadiazole
This procedure describes the diazotization of the amino group followed by intramolecular cyclization to form the benzothiadiazole ring.
Materials:
-
Methyl 3-amino-2-(benzylthio)benzoate
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend Methyl 3-amino-2-(benzylthio)benzoate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and continue stirring for an additional 2-4 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 7-Methoxycarbonyl-1,2,3-benzothiadiazole.
Protocol 4: Synthesis of Acibenzolar-S-methyl
This final step involves the conversion of the methyl ester to the S-methyl thioester.
Materials:
-
7-Methoxycarbonyl-1,2,3-benzothiadiazole
-
Sodium methanethiolate (NaSMe) or a similar methylthiolating agent
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Dissolve 7-Methoxycarbonyl-1,2,3-benzothiadiazole (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add sodium methanethiolate (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield Acibenzolar-S-methyl.
Visualizations
Experimental Workflow
Caption: Synthetic pathway to benzothiadiazole derivatives.
Signaling Pathway: Systemic Acquired Resistance (SAR)
Benzothiadiazole derivatives, such as Acibenzolar-S-methyl, are known to induce Systemic Acquired Resistance (SAR) in plants, a broad-spectrum and long-lasting defense mechanism against pathogens.
Caption: Benzothiadiazole-induced SAR signaling pathway.
References
Application Notes and Protocols for the Synthesis of Novel Therapeutic Agents from "Methyl 2-chloro-3-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a novel potential therapeutic agent, specifically a kinase inhibitor possessing a 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazine core, starting from readily available commercial reagents. The synthetic strategy is based on a convergent approach commencing with the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with 3-nitroaniline. Subsequent reduction of the nitro group and a final palladium-catalyzed Buchwald-Hartwig amination affords the target tricycle. This scaffold is a key structural motif in a variety of kinase inhibitors, including those targeting Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers. Detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow and the relevant biological signaling pathway are provided to guide researchers in the development of novel therapeutic agents.
Introduction
"Methyl 2-chloro-3-nitrobenzoate" is a versatile chemical intermediate widely utilized in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its activated aromatic ring, due to the presence of both a chloro and a nitro group, makes it a valuable precursor for various transformations. In the context of drug discovery, this starting material can be elaborated into a diverse range of heterocyclic scaffolds with potential therapeutic activities.
This application note focuses on a synthetic route to a class of potent kinase inhibitors based on the 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazine scaffold.[2][4][5] Kinase inhibitors have emerged as a significant class of targeted therapeutics for a multitude of diseases, including cancer and autoimmune disorders. The Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways, are particularly important targets for the development of new anti-inflammatory and immunomodulatory drugs.
The protocol herein details a three-step synthesis to access this privileged scaffold, providing a foundation for the development of new chemical entities for therapeutic applications.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the preparation of the target kinase inhibitor.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-N-(3-nitrophenyl)pyrimidin-4-amine
This step involves a nucleophilic aromatic substitution reaction where the more reactive chlorine atom at the 4-position of 2,4-dichloropyrimidine is displaced by the amino group of 3-nitroaniline.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1.49 g | 10.0 mmol |
| 3-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g | 10.0 mmol |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.8 mL | 20.0 mmol |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloropyrimidine (1.49 g, 10.0 mmol) and 3-nitroaniline (1.38 g, 10.0 mmol).
-
Add ethanol (50 mL) to the flask and stir the mixture to dissolve the solids.
-
Add triethylamine (2.8 mL, 20.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and maintain at reflux for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to afford 2-chloro-N-(3-nitrophenyl)pyrimidin-4-amine as a solid.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 2-Chloro-N-(3-nitrophenyl)pyrimidin-4-amine | C₁₀H₇ClN₄O₂ | 250.65 | 85-95% | >98% |
Step 2: Synthesis of N4-(3-Aminophenyl)-2-chloropyrimidin-4-amine
This step involves the reduction of the nitro group to an amine using iron powder in the presence of ammonium chloride.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-N-(3-nitrophenyl)pyrimidin-4-amine | C₁₀H₇ClN₄O₂ | 250.65 | 2.51 g | 10.0 mmol |
| Iron powder (Fe) | Fe | 55.84 | 2.79 g | 50.0 mmol |
| Ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 2.67 g | 50.0 mmol |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 40 mL | - |
| Water (H₂O) | H₂O | 18.02 | 10 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-chloro-N-(3-nitrophenyl)pyrimidin-4-amine (2.51 g, 10.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL).
-
Add iron powder (2.79 g, 50.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol) to the suspension.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol (3 x 15 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to yield N4-(3-aminophenyl)-2-chloropyrimidin-4-amine.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| N4-(3-Aminophenyl)-2-chloropyrimidin-4-amine | C₁₀H₉ClN₄ | 220.66 | 70-85% | >97% |
Step 3: Synthesis of 4-(Phenylamino)pyrrolo[2,1-f][1][2][3]triazine
The final step is a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, to construct the tricyclic pyrrolo[2,1-f][1][2][3]triazine core.[6]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N4-(3-Aminophenyl)-2-chloropyrimidin-4-amine | C₁₀H₉ClN₄ | 220.66 | 2.21 g | 10.0 mmol |
| Pyrrole | C₄H₅N | 67.09 | 0.83 mL | 12.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 183 mg | 0.2 mmol |
| X-Phos | C₃₃H₄₉P | 480.70 | 192 mg | 0.4 mmol |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 mmol |
| n-Butanol (n-BuOH) | C₄H₁₀O | 74.12 | 50 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add N4-(3-aminophenyl)-2-chloropyrimidin-4-amine (2.21 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), X-Phos (192 mg, 0.4 mmol), and Pd₂(dba)₃ (183 mg, 0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add n-butanol (50 mL) and pyrrole (0.83 mL, 12.0 mmol) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the final product, 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazine.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |
| 4-(Phenylamino)pyrrolo[2,1-f][1][2][3]triazine | C₁₄H₁₁N₅ | 249.27 | 60-75% | >98% |
Biological Context: The JAK-STAT Signaling Pathway
The synthesized 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazine scaffold is a known core structure for inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is associated with various autoimmune diseases and cancers.
Caption: Simplified diagram of the JAK-STAT signaling pathway.
Pathway Description:
-
Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate the cytoplasmic STAT (Signal Transducer and Activator of Transcription) proteins.
-
STAT Dimerization: Phosphorylated STATs dimerize.
-
Nuclear Translocation: The STAT dimers translocate into the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
Inhibitors based on the 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazine scaffold can potentially block the ATP-binding site of JAKs, thereby preventing the phosphorylation of STATs and interrupting this signaling cascade.
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis of a promising kinase inhibitor scaffold, 4-(phenylamino)pyrrolo[2,1-f][1][2][3]triazine, through a robust and scalable three-step sequence. The provided experimental procedures, quantitative data, and pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of novel therapeutic agents targeting kinase-driven pathologies. The versatility of the synthetic route allows for further derivatization and optimization of the core structure to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsr.info [ijpsr.info]
- 4. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of Methyl 2-chloro-3-nitrobenzoate in Dye and Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloro-3-nitrobenzoate is a versatile chemical intermediate with significant applications in the synthesis of specialized organic molecules. Its trifunctional nature, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes and as a potential precursor for high-performance polyamides. The protocols are designed to be a practical guide for laboratory-scale synthesis.
Application in Dye Chemistry: Synthesis of Azo Dyes
This compound serves as a valuable precursor in the synthesis of azo dyes. The process involves a two-step reaction sequence: reduction of the nitro group to an amine, followed by diazotization and subsequent coupling with a suitable aromatic compound to form the chromophoric azo group (-N=N-). The presence of the chloro and methyl ester groups on the benzene ring can influence the final color, solubility, and fastness properties of the dye.
Synthetic Pathway Overview
The overall synthetic pathway for the preparation of an azo dye from this compound is depicted below. The initial step is the reduction of the nitro group to form Methyl 2-amino-3-chlorobenzoate. This intermediate is then diazotized and coupled with a coupling agent, such as β-naphthol, to yield the final azo dye.
Experimental Protocols
Protocol 1: Reduction of this compound to Methyl 2-amino-3-chlorobenzoate
This protocol is based on established methods for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Add a solution of Tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-amino-3-chlorobenzoate.
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a Monoazo Disperse Dye
This protocol describes the diazotization of Methyl 2-amino-3-chlorobenzoate and its subsequent coupling with β-naphthol.
Materials:
-
Methyl 2-amino-3-chlorobenzoate
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring apparatus
Procedure:
-
Diazotization:
-
Dissolve Methyl 2-amino-3-chlorobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the precipitated dye, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Intermediate | Methyl 2-amino-3-chlorobenzoate | - |
| Coupling Agent | β-Naphthol | - |
| Expected Product | Azo Dye | - |
| Typical Yield (Reduction) | 80-95% | General literature |
| Typical Yield (Coupling) | 70-90% | General literature |
| Expected λmax | 480-520 nm (in a suitable solvent) | Estimated based on similar structures |
Note: The exact λmax and yield will depend on the specific reaction conditions and the purity of the reactants.
Application in Polymer Chemistry: Potential for Polyamide Synthesis
While direct polymerization of this compound is not a common application, its derivatives can serve as valuable monomers for the synthesis of high-performance polymers such as polyamides. After reduction of the nitro group to an amine and hydrolysis of the methyl ester to a carboxylic acid, the resulting 2-amino-3-chlorobenzoic acid can be used in polycondensation reactions. Furthermore, if the chloro group is substituted by another amino group, the resulting diamino-ester can be a key monomer for polyamide synthesis.
Synthetic Pathway Overview
The pathway to a polyamide would involve the initial transformation of this compound into a suitable diamine monomer. For instance, a hypothetical pathway could involve the reduction of the nitro group followed by nucleophilic substitution of the chloro group with ammonia or another amine, and subsequent hydrolysis of the ester. A more direct approach would be the use of a related commercially available diamino-benzoate. For the purpose of this note, we will illustrate the polycondensation of a generic aromatic diamino-ester with a diacyl chloride.
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol describes a general procedure for the low-temperature solution polycondensation of an aromatic diamino-ester with a diacyl chloride.
Materials:
-
Aromatic diamino-ester monomer (e.g., Methyl 2,3-diaminobenzoate, as a representative monomer)
-
Aromatic diacyl chloride (e.g., Terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Reaction flask with a mechanical stirrer and nitrogen inlet
-
Dropping funnel
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, dissolve the aromatic diamino-ester monomer (1 equivalent) in anhydrous NMP or DMAc. If needed, add anhydrous lithium chloride (5-10 wt% of the solvent) to aid in the dissolution of the resulting polymer.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the aromatic diacyl chloride (1 equivalent) in a small amount of anhydrous NMP or DMAc.
-
Add the diacyl chloride solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Pour the viscous polymer solution into a large volume of a non-solvent like methanol with stirring to precipitate the polyamide.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Expected Polymer Properties
| Property | Expected Range |
| Inherent Viscosity | 0.5 - 1.5 dL/g (in a suitable solvent) |
| Glass Transition Temperature (Tg) | 200 - 300 °C |
| Decomposition Temperature (Td) | > 400 °C |
| Solubility | Soluble in aprotic polar solvents like NMP, DMAc, DMSO |
Note: These properties are typical for aromatic polyamides and will vary depending on the specific monomer structures and the final molecular weight of the polymer.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable starting material for the synthesis of both azo dyes and as a potential precursor for high-performance polyamides. The protocols provided herein offer a foundational guide for the laboratory synthesis of these materials. Further optimization of reaction conditions may be necessary to achieve desired yields and properties for specific applications. The versatility of this chemical intermediate opens up possibilities for the development of novel colorants and advanced polymer materials.
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-chloro-3-nitrobenzoate by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of Methyl 2-chloro-3-nitrobenzoate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for pure this compound is 70°C. A sharp melting point close to this value is a good indicator of high purity.
Q3: My purified product has a low yield. What are the potential causes?
A3: Low yield can result from several factors:
-
Using an excessive amount of solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly, crystals can form on the filter paper or in the funnel during hot filtration.
-
Incomplete crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.
-
Loss during transfer: Physical loss of product during transfers between flasks and filtration apparatus.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If the product remains colored, it may be due to the presence of persistent colored impurities. The addition of a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use charcoal sparingly, as it can also adsorb some of the desired product.
Q5: My compound "oils out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To remedy this, you can try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.
Data Presentation
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 53553-14-3 |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 70°C |
| Solubility in Water | Poor |
| Predicted Solubility | Methanol: Good (especially when hot) |
| Ethanol: Good (especially when hot) | |
| Isopropanol: Moderate | |
| Acetone: Good | |
| Ethyl Acetate: Good | |
| Toluene: Moderate | |
| Hexane: Poor |
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., methanol, ethanol, ethanol/water mixtures) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large amount of pure crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
3. Decoloration (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
Preheat a filter funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).
5. Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
7. Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel.
-
For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
8. Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (70°C) indicates high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Common side reactions in the synthesis of "Methyl 2-chloro-3-nitrobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-3-nitrobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and impurities.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction, and may not have reached completion.
-
Hydrolysis of the Ester: The presence of excess water can drive the equilibrium back towards the starting materials, hydrolyzing the ester product.
-
Loss During Work-up: Product may be lost during extraction, washing, and purification steps.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. | To ensure the reaction proceeds to completion. |
| Water Removal | Use anhydrous methanol and a drying agent, or a Dean-Stark apparatus to remove water as it forms. | To shift the equilibrium towards the formation of the ester product.[1] |
| Excess Alcohol | Use a large excess of methanol (which often serves as the solvent) to push the equilibrium towards the product.[1] | Le Châtelier's principle dictates that increasing the concentration of a reactant will favor the forward reaction. |
| Work-up Procedure | Ensure efficient extraction with a suitable organic solvent and minimize the volume of washing solutions to reduce product loss. | To maximize the recovery of the synthesized ester. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Their Identification:
| Impurity | Source | Analytical Detection |
| 2-Chloro-3-nitrobenzoic acid | Incomplete reaction or hydrolysis of the ester. | TLC, HPLC, IR (broad O-H stretch), NMR (absence of methoxy signal). |
| Residual Sulfuric Acid | Incomplete neutralization during work-up. | pH measurement of aqueous washes. |
| Dimethyl ether | Self-condensation of methanol catalyzed by sulfuric acid, especially at higher temperatures.[2] | GC-MS analysis of the crude product. |
| 1-Chloro-2-nitrobenzene | Thermal decarboxylation of the starting material if the reaction is overheated significantly.[3] | GC-MS analysis may show a lower molecular weight impurity. |
Troubleshooting and Purification:
-
Removal of Acidic Impurities: Wash the organic extract with a saturated aqueous solution of sodium bicarbonate to neutralize and remove unreacted 2-chloro-3-nitrobenzoic acid and the sulfuric acid catalyst.
-
Purification by Recrystallization: Recrystallize the crude product from a suitable solvent, such as methanol, to remove unreacted starting material and other potential side products.
-
Temperature Control: Maintain the recommended reaction temperature to minimize the formation of dimethyl ether and prevent potential decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Fischer esterification of 2-chloro-3-nitrobenzoic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid.[1][4]
Q2: Why is an excess of methanol used in the synthesis?
A2: The Fischer esterification is an equilibrium reaction.[1] Using a large excess of one of the reactants, in this case, methanol, shifts the equilibrium towards the formation of the product, this compound, thereby increasing the yield.
Q3: My final product has a broad melting point range. What could be the cause?
A3: A broad melting point range is indicative of impurities. The most likely impurities are unreacted 2-chloro-3-nitrobenzoic acid or residual solvents. Further purification by recrystallization is recommended.
Q4: Can the chloro or nitro groups interfere with the esterification reaction?
A4: Under typical Fischer esterification conditions (refluxing methanol with an acid catalyst), the chloro and nitro groups on the aromatic ring are generally stable and do not participate in side reactions. However, prolonged exposure to very high temperatures or harsh acidic conditions should be avoided.
Q5: How can I confirm the purity of my synthesized this compound?
A5: The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the purity of the compound, with commercial products typically having a purity of ≥98%.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitrobenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from methanol to yield the pure ester.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
How to improve the yield of "Methyl 2-chloro-3-nitrobenzoate" synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-chloro-3-nitrobenzoate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the esterification of 2-chloro-3-nitrobenzoic acid using methanol in the presence of an acid catalyst, such as concentrated sulfuric acid.[1] This reaction is typically carried out under reflux conditions to drive the reaction to completion.[1]
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: Several parameters are crucial for maximizing the yield and purity of this compound. These include the purity of the starting materials (2-chloro-3-nitrobenzoic acid and methanol), the concentration of the acid catalyst, the reaction temperature, and the reaction time. Maintaining a controlled temperature during the reaction is vital to prevent the formation of byproducts.
Q3: What are the typical impurities observed in the synthesis of this compound?
A3: Common impurities can include unreacted 2-chloro-3-nitrobenzoic acid, byproducts from side reactions, and residual solvent or catalyst. In nitration reactions of similar benzoate esters, the formation of ortho- and para-isomers is a possibility, although the directing effects of the existing substituents on the benzene ring influence the regioselectivity. Dinitration products can also form if the reaction conditions are too harsh.[2]
Q4: How can the purity of the synthesized this compound be assessed?
A4: The purity of the final product can be effectively determined using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired product from impurities.[1][3] The melting point of the purified solid is also a good indicator of purity; a sharp melting point close to the literature value suggests a high degree of purity.[4] For instance, the related compound methyl 3-nitrobenzoate has a sharp melting point of 78°C.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of catalyst. - Loss of product during workup and purification. | - Increase the reaction time or ensure the reaction has gone to completion using TLC or HPLC analysis. - Maintain the recommended reflux temperature consistently. - Optimize the amount of sulfuric acid. - Handle the product carefully during extraction and washing steps. Ensure efficient extraction with an appropriate solvent like ethyl acetate.[1] |
| Product is an Oil and Does Not Solidify | - Presence of significant impurities, such as unreacted starting materials or isomeric byproducts.[2] - Insufficient cooling during the workup phase. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod.[5] - Ensure the reaction mixture is poured over a sufficient amount of crushed ice and stirred until solidification.[4] - Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.[2][4] |
| Formation of Multiple Spots on TLC | - Presence of starting material and byproducts (e.g., isomers). | - Optimize reaction conditions (temperature and time) to favor the formation of the desired product. - Purify the crude product using column chromatography or recrystallization to separate the different components. |
| Broad Melting Point Range | - The presence of impurities in the final product. | - Recrystallize the product from a suitable solvent until a sharp melting point is achieved. Washing the crystals with ice-cold solvent can also help remove impurities.[2][4] |
Experimental Protocols
Synthesis of this compound via Esterification
This protocol is based on the esterification of 2-chloro-3-nitrobenzoic acid.
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Water
Procedure:
-
Dissolve 2-chloro-3-nitrobenzoic acid in methanol in a round-bottom flask.[1]
-
Carefully add concentrated sulfuric acid to the solution.[1]
-
Heat the reaction mixture to reflux and stir overnight.[1]
-
After the reaction is complete, remove the methanol by vacuum concentration.[1]
-
Add water to the residue and extract the product with ethyl acetate.[1]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate.[1]
-
Concentrate the organic phase under vacuum to obtain the crude product as a white solid.[1]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-chloro-3-nitrobenzoic acid | [1] |
| Reagent | Methanol | [1] |
| Catalyst | Concentrated Sulfuric Acid | [1] |
| Reaction Condition | Reflux | [1] |
| Reaction Time | Overnight | [1] |
| Reported Yield | 99% | [1] |
| Purity (HPLC) | ≥ 98% | [3] |
Visualizations
Experimental Workflow for this compound Synthesis
References
Removing unreacted 2-chloro-3-nitrobenzoic acid from "Methyl 2-chloro-3-nitrobenzoate"
Technical Support Center: Purification of Methyl 2-chloro-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted 2-chloro-3-nitrobenzoic acid from its corresponding methyl ester, "this compound".
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing unreacted 2-chloro-3-nitrobenzoic acid from my this compound product?
A1: The most common and highly effective method is acid-base extraction.[1][2] This technique exploits the difference in acidity between the carboxylic acid and the neutral ester. By washing the crude product (dissolved in an organic solvent) with a weak aqueous base, the acidic impurity is converted into its water-soluble salt and is extracted into the aqueous layer, leaving the purified ester in the organic layer.[1][2]
Q2: Which basic solution should I use for the acid-base extraction?
A2: A weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), is highly recommended.[1][2][3] Using a strong base like sodium hydroxide (NaOH) should be avoided as it can lead to the hydrolysis (saponification) of the desired ester product back into the carboxylic acid.[1][4]
Q3: Why is my separation not working effectively? I still see the acid impurity in my final product.
A3: Incomplete extraction is a common issue. To ensure complete removal of the acidic impurity, it is advisable to perform multiple washes with the basic solution. Typically, three successive extractions are sufficient to remove the majority of the unreacted carboxylic acid.
Q4: Can I use recrystallization to purify my this compound?
A4: Yes, recrystallization is a viable method for purifying solid esters and can be used after the initial acid-base extraction to achieve higher purity.[3][5] The choice of solvent is crucial for successful recrystallization. A solvent in which the ester is highly soluble at elevated temperatures but sparingly soluble at lower temperatures would be ideal.
Q5: What are some suitable solvents for the recrystallization of this compound?
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Poor separation of the organic and aqueous layers during extraction. | Emulsion formation. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break up the emulsion. |
| Low yield of the purified ester. | Hydrolysis of the ester during extraction. | Ensure a weak base (e.g., sodium bicarbonate) was used for the extraction and not a strong base (e.g., sodium hydroxide).[1] Avoid prolonged contact time between the organic layer and the basic solution. |
| Incomplete extraction of the ester from the aqueous layer. | If the ester has some water solubility, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| Product is not crystallizing during recrystallization. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the ester and then attempt to cool the solution again. |
| Presence of impurities inhibiting crystallization. | Try adding a seed crystal of the pure product to induce crystallization. If a seed crystal is not available, scratching the inside of the flask with a glass rod at the meniscus can sometimes initiate crystallization. |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Initial Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup from the evolution of carbon dioxide gas.[2] Shake the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate. The upper layer will be the organic phase containing the ester, and the lower layer will be the aqueous phase containing the sodium 2-chloro-3-nitrobenzoate salt.
-
Drain: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing procedure (steps 2-5) two more times with fresh portions of the sodium bicarbonate solution.
-
Brine Wash: Wash the organic layer with brine to remove any residual water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Protocol 2: Purification via Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude ester until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals of the purified ester should start to form.
-
Ice Bath: To maximize the yield, place the flask in an ice bath to further cool the solution.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely to remove any residual solvent.
Visualization
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Nucleophilic Aromatic Substitution on Methyl 2-chloro-3-nitrobenzoate
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving Methyl 2-chloro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My SNAr reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in an SNAr reaction with this compound can stem from several factors. Here is a systematic approach to troubleshooting:
-
Insufficient Activation: The aromatic ring of this compound is activated towards nucleophilic attack by the electron-withdrawing nitro group. However, the reaction's success is highly dependent on the strength of the nucleophile and the reaction conditions.
-
Nucleophile Strength: The reactivity of the nucleophile is critical. For neutral amine or thiol nucleophiles, the reaction may be slow. Consider using a base to deprotonate the nucleophile, generating a more reactive anionic species (e.g., an amide or thiolate). Be cautious with very strong bases, which can lead to side reactions.[1]
-
Reaction Temperature: SNAr reactions often require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the rate and overall yield. However, excessively high temperatures can lead to decomposition and side product formation.[2]
-
Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity.[2]
-
Presence of Water: Moisture can deactivate anionic nucleophiles and interfere with the reaction. Ensure that all glassware is thoroughly dried and use anhydrous solvents for the best results.[2]
Q2: I am observing the formation of multiple side products in my reaction. What are the common side reactions and how can they be minimized?
A2: The formation of side products is a common issue. Here are some potential side reactions and strategies to mitigate them:
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to a carboxylic acid, especially if the reaction is run under strongly basic or acidic conditions, or if there is water present in the reaction mixture. To avoid this, use anhydrous conditions and carefully control the pH during workup.
-
Benzyne Formation: With very strong bases like sodium amide (NaNH2), an elimination-addition reaction can occur via a benzyne intermediate, potentially leading to a mixture of regioisomers.[1] This is less common for activated aryl halides but can be a concern. Using a weaker base can help to avoid this pathway.
-
Dialkylation (with primary amines): If you are using a primary amine as a nucleophile, it is possible for the product to react further with another molecule of this compound, leading to a diarylamine byproduct. Using an excess of the primary amine can help to minimize this.
-
Reaction with the Nitro Group: While less common, strong nucleophiles can potentially interact with the nitro group. Careful control of reaction conditions is key.
Q3: The purification of my final product is proving to be difficult. What are some effective work-up and purification strategies?
A3: Purification can be challenging, particularly when high-boiling point solvents like DMSO or DMF are used.
-
Aqueous Work-up: A standard aqueous work-up is the first step to remove inorganic salts and water-soluble impurities. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. If a base was used, washing the organic layer with a dilute acid solution can help remove it. Conversely, a dilute base wash can remove acidic byproducts.
-
Removal of High-Boiling Solvents: To remove residual DMSO or DMF, wash the organic layer multiple times with water or brine. These solvents are highly soluble in water.[1]
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the desired product from unreacted starting materials and side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an excellent final purification step to obtain a highly pure product.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound | Activated aryl halide for SNAr. |
| Nucleophile | Amines (e.g., piperidine), Thiols | Choice of nucleophile determines the final product. |
| Solvent | DMSO, DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity. |
| Base (optional) | K2CO3, Et3N, NaH | To deprotonate weak nucleophiles (amines, thiols). |
| Temperature | Room Temperature to 100 °C | Dependent on nucleophile reactivity; monitor for decomposition. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Aqueous extraction | To remove inorganic salts and high-boiling solvents. |
| Purification | Column Chromatography, Recrystallization | To isolate and purify the final product. |
Experimental Protocols
Synthesis of Methyl 2-(piperidin-1-yl)-3-nitrobenzoate
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and piperidine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.
Mandatory Visualization
Caption: A troubleshooting workflow for nucleophilic aromatic substitution reactions.
Caption: The addition-elimination mechanism of a typical SNAr reaction.
References
Technical Support Center: Optimizing Reaction Conditions for "Methyl 2-chloro-3-nitrobenzoate" with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the nucleophilic aromatic substitution (SNAr) reaction between methyl 2-chloro-3-nitrobenzoate and various primary amines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient synthesis of methyl 2-(alkylamino)-3-nitrobenzoate derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low?
A1: Low yields in this SNAr reaction can stem from several factors:
-
Insufficient reaction temperature: The aromatic ring of this compound is activated by the nitro group, but sufficient thermal energy is often required to overcome the activation barrier.
-
Inappropriate base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction. An inadequate base can lead to the protonation of the primary amine, reducing its nucleophilicity.
-
Poor solvent choice: The solvent plays a key role in solvating the reactants and intermediates. Polar aprotic solvents are generally preferred.
-
Side reactions: Competing reactions, such as hydrolysis of the ester or di-substitution, can consume starting materials and reduce the desired product yield.
Q2: What are the common side products I should be aware of?
A2: The primary side products in this reaction include:
-
Hydrolysis product: Under basic or acidic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (2-(alkylamino)-3-nitrobenzoic acid).
-
Di-substituted product: In some cases, a second molecule of the amine can displace the methoxy group of the ester, leading to the formation of an amide.
-
Unreacted starting material: Incomplete reactions will result in the presence of this compound in the final product mixture.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the product, and any potential side products. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the purity of the crude product.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can provide a highly pure product.[2][3]
-
Column chromatography: For mixtures containing multiple components or impurities with similar solubility to the product, silica gel column chromatography is the preferred method for purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of methyl 2-(alkylamino)-3-nitrobenzoates.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low reaction temperature.2. Inactive amine (e.g., protonated).3. Insufficient base. | 1. Gradually increase the reaction temperature and monitor by TLC.2. Ensure the amine is not in its salt form. Use a suitable base to deprotonate if necessary.3. Use at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N). |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions.2. Presence of water leading to hydrolysis.3. Excess amine leading to di-substitution. | 1. Optimize the reaction temperature by running small-scale trials at different temperatures.2. Use anhydrous solvents and reagents.3. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the primary amine. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities.2. The product may be an oil at room temperature. | 1. Purify the product using column chromatography.2. Attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid. |
| Difficulty in Removing Solvent | 1. High-boiling point solvent (e.g., DMSO, DMF). | 1. Use a high-vacuum rotary evaporator or perform an aqueous work-up to extract the product into a more volatile organic solvent. |
Experimental Protocols
General Protocol for the Synthesis of Methyl 2-(alkylamino)-3-nitrobenzoate
This procedure is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (1.1 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or DMSO).
-
Add the primary amine (1.1 - 1.2 eq) to the solution.
-
Add the base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the reaction of this compound with various primary amines. Please note that these are representative examples and actual results may vary.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 100 | 6 | ~85 |
| n-Butylamine | Et₃N | DMSO | 90 | 8 | ~78 |
| Cyclohexylamine | K₂CO₃ | DMF | 110 | 12 | ~82 |
| Aniline | K₂CO₃ | DMSO | 120 | 24 | ~65 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the SNAr reaction.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yields.
References
Technical Support Center: Esterification of 2-Chloro-3-Nitrobenzoic Acid with Methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the byproducts of the esterification of 2-chloro-3-nitrobenzoic acid with methanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction and expected product?
The primary reaction is the Fischer esterification of 2-chloro-3-nitrobenzoic acid with methanol, catalyzed by a strong acid (typically sulfuric acid), to produce methyl 2-chloro-3-nitrobenzoate. Water is a co-product of this reaction.
Q2: What are the most common byproducts in this esterification?
The most common byproducts and impurities to expect are:
-
Unreacted 2-chloro-3-nitrobenzoic acid: Due to the reversible nature of Fischer esterification, the reaction may not go to completion, leaving some starting material.
-
Water: A direct byproduct of the esterification reaction. Its presence can limit the reaction's progression.
-
Dimethyl ether: Formed from the acid-catalyzed self-condensation of methanol, especially at elevated temperatures.
Q3: Are there other potential, less common byproducts?
While less common under typical Fischer esterification conditions, the following byproducts are theoretically possible:
-
2-chloro-3-nitrobenzoic anhydride: Formed by the intermolecular dehydration of two molecules of the starting carboxylic acid. This is generally minimized by using a large excess of methanol.
-
1-chloro-2-nitrobenzene: This could result from the decarboxylation of the starting material at high temperatures, though this is unlikely under standard reflux conditions.
Q4: How can I minimize the formation of byproducts?
To reduce byproduct formation, consider the following:
-
Use a large excess of methanol: This shifts the reaction equilibrium towards the formation of the ester product, maximizing the conversion of the carboxylic acid.[1]
-
Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.
-
Control the reaction temperature: Avoid excessively high temperatures to minimize the formation of dimethyl ether and potential decarboxylation. Refluxing at the boiling point of methanol is a standard and generally effective condition.
Q5: How can I confirm the presence of the desired product and byproducts?
Standard analytical techniques can be used for product characterization and impurity profiling:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and identify the presence of different components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile byproducts like dimethyl ether and confirm the mass of the ester product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify major impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction: The Fischer esterification is an equilibrium-limited reaction. | - Increase the amount of methanol (use it as the solvent).- Increase the reaction time.- Ensure an adequate amount of acid catalyst is used.- Remove water as it forms using a Dean-Stark apparatus. |
| Presence of water in reagents: Water in the starting materials or solvent will inhibit the reaction. | - Use anhydrous methanol and dry the 2-chloro-3-nitrobenzoic acid before use. Ensure all glassware is thoroughly dried. | |
| Presence of a significant amount of unreacted starting material | Insufficient reaction time or catalyst: The reaction may not have reached equilibrium. | - Extend the reflux time and monitor the reaction progress by TLC.- Ensure the catalytic amount of sulfuric acid is appropriate (typically 1-5 mol%). |
| Detection of a low-boiling point impurity | Formation of dimethyl ether: The acid catalyst can promote the dehydration of methanol, especially at higher temperatures. | - Maintain a controlled reflux temperature.- Use a slightly lower reaction temperature for a longer duration if ether formation is significant. |
| Difficulty in isolating a pure solid product | Presence of multiple byproducts: A mixture of the starting material and other byproducts can sometimes result in an oily or difficult-to-crystallize product. | - Perform a work-up procedure that includes a wash with a weak base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.- Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol. |
Data Presentation
| Reaction Condition | This compound (Yield %) | Unreacted 2-chloro-3-nitrobenzoic acid (%) | Dimethyl Ether & Other Byproducts (%) |
| Standard Reflux (12h, 10 eq. Methanol) | 80 - 90% | 5 - 15% | < 5% |
| Standard Reflux (24h, 10 eq. Methanol) | 85 - 95% | < 5% | < 5% |
| High Temperature (Reflux >80°C, 12h) | 70 - 80% | 5 - 15% | 10 - 20% |
| Water Removal (Dean-Stark, 12h) | > 95% | < 2% | < 3% |
Note: These are estimated values and actual results may vary based on specific experimental conditions.
Experimental Protocols
Key Experiment: Fischer Esterification of 2-chloro-3-nitrobenzoic acid
This protocol is adapted from a standard procedure for the synthesis of this compound.
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ice
-
Water
Procedure:
-
In a round-bottom flask, dissolve 50.0 g (0.248 mol) of 2-chloro-3-nitrobenzoic acid in 500 ml of anhydrous methanol.[1]
-
With caution, slowly add 20 ml of concentrated sulfuric acid to the solution while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 24 hours.[1]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing a mixture of ice and water.
-
A white precipitate of this compound will form.
-
Isolate the solid product by vacuum filtration.
-
Wash the filtered solid with cold water to remove any residual acid and methanol.
-
Dry the purified product. The typical purity of the obtained this compound is ≥ 98% as determined by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the esterification reaction.
References
Recrystallization solvent for "Methyl 2-chloro-3-nitrobenzoate" purification
Disclaimer: The following information is based on established chemical principles and data available for structurally similar compounds, such as methyl 3-nitrobenzoate, due to the limited specific recrystallization data for methyl 2-chloro-3-nitrobenzoate. Researchers should always perform small-scale trials to determine the optimal conditions for their specific sample.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of this compound via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is a standard and effective technique for purifying solid organic compounds like this compound from minor impurities.
Q2: Which solvent systems are recommended for the recrystallization of this compound?
-
Alcohols: Methanol or Ethanol are often effective for polar aromatic esters.
-
Mixed Solvent Systems: An ethanol/water mixture can be a good choice, as the compound is likely soluble in hot ethanol and less soluble in cold ethanol and water. This allows for fine-tuning of the solubility.
-
Other Organic Solvents: Ethyl acetate, toluene, or acetone could also be effective and should be tested on a small scale.
Q3: How do I choose the best recrystallization solvent?
A3: An ideal recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Poorly dissolve the compound when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Q4: What are the expected properties of pure this compound?
A4: Pure this compound is a white solid.[1] The purity is typically determined by its melting point and chromatographic methods like HPLC, with an expected purity of ≥ 98%.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not suitable, or not enough solvent is being used. | Try a different solvent from the recommended list. Add a small amount of additional hot solvent until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also cause this. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool more slowly. If the problem persists, try a different solvent system. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent at cold temperatures. | Evaporate some of the solvent to increase the concentration of the compound. Try adding a seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid's surface. |
| The yield of purified crystals is low. | Too much solvent was used. The crystals are significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. Warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| The purified crystals are colored. | Colored impurities are present that were not removed by this recrystallization. | Consider using a small amount of activated charcoal to adsorb the colored impurities before the hot filtration step. A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound (General Procedure)
This protocol is a general guideline based on the recrystallization of similar compounds.[2]
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, cool the test tube to see if crystals form. This will help determine the suitability of the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the yield and melting point of the purified product.
Recrystallization Workflow
Caption: A general workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Monitoring "Methyl 2-chloro-3-nitrobenzoate" Reaction Progress by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Methyl 2-chloro-3-nitrobenzoate by Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the synthesis of this compound?
A1: TLC is a rapid, cost-effective, and simple analytical technique used to qualitatively monitor the progress of a chemical reaction.[1] By observing the disappearance of starting material spots and the appearance of the product spot over time, you can effectively track the reaction's progression and determine its endpoint.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
A2: The choice of solvent system depends on the polarity of your starting materials and product. For separating esters like this compound from more polar starting materials like a carboxylic acid, a non-polar solvent with a small amount of a polar solvent is a good starting point. A common combination is a mixture of hexanes and ethyl acetate. The optimal ratio is typically determined by trial and error to achieve good separation of the spots. For esters, a starting point could be 10-20% ethyl acetate in hexane.[2]
Q3: How can I visualize the spots on the TLC plate since this compound is a white solid?
A3: this compound contains an aromatic ring and a nitro group, making it UV-active. The most common and non-destructive method for visualization is using a UV lamp at 254 nm.[3] The compound will appear as a dark spot on a fluorescent green background on TLC plates containing a fluorescent indicator (e.g., F254).[3][4]
Q4: What do Rf values represent and how are they useful in this context?
A4: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a measure of a compound's polarity in a given solvent system. Less polar compounds travel further up the plate and have higher Rf values, while more polar compounds travel shorter distances and have lower Rf values. By comparing the Rf values of your starting materials and the newly formed spots in the reaction mixture, you can identify your product and assess the reaction's progress.
Q5: What are some common side products in the synthesis of this compound that I should look out for on my TLC plate?
A5: Depending on the synthetic route, common impurities could include unreacted starting materials (e.g., 2-chloro-3-nitrobenzoic acid or methyl 2-chlorobenzoate), or isomers if the reaction is a nitration. The polarity differences will help in distinguishing them on the TLC plate. For instance, 2-chloro-3-nitrobenzoic acid will be significantly more polar (lower Rf) than its methyl ester product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible under UV light. | 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound has evaporated from the plate. | 1. Although this compound is UV-active, if other components are not, try a chemical stain. A stain for nitro compounds can be prepared by reduction with stannous chloride followed by diazotization and coupling.[5] 2. Concentrate the sample solution or spot the same location on the TLC plate multiple times, allowing the solvent to dry between applications. 3. This is less likely for this compound but if suspected, minimize drying time with heat. |
| Spots are streaking or elongated. | 1. The sample is too concentrated. 2. The compound is interacting strongly with the silica gel (e.g., acidic or basic compounds). | 1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape. |
| All spots are at the bottom of the plate (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots are at the top of the plate (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots from the starting material and reaction mixture are running at the same Rf. | The solvent system is not providing adequate separation. | Try a different solvent system. You can change the ratio of your current solvents or introduce a new solvent with a different polarity. For example, you could try a mixture of dichloromethane and methanol. |
| The solvent front is running unevenly. | 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not level. | 1. Ensure the TLC plate is placed straight in the chamber. 2. Make sure the bottom of the plate is cut evenly. |
Quantitative Data Summary
The following table provides expected relative Rf values for compounds involved in the synthesis of this compound. Actual Rf values will vary depending on the exact TLC plate, solvent system, and experimental conditions.
| Compound | Structure | Expected Relative Polarity | Expected Relative Rf Value | Example Solvent System |
| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | High | Low | 30-50% Ethyl Acetate in Hexane |
| Methyl 2-chlorobenzoate | C₈H₇ClO₂ | Low | High | 10-20% Ethyl Acetate in Hexane |
| This compound (Product) | C₈H₆ClNO₄ | Medium | Intermediate | 20-40% Ethyl Acetate in Hexane |
Experimental Protocols
Detailed Methodology for TLC Monitoring
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile phase (e.g., Hexane and Ethyl Acetate)
-
UV lamp (254 nm)
-
Pencil and ruler
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures better spot resolution. Cover the chamber.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[1]
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, make a small spot on the 'SM' lane.
-
Withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent. Using a clean capillary tube, spot it on the 'RM' lane.
-
On the 'C' lane, first spot the starting material, then, using the reaction mixture capillary, spot directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material in the reaction mixture.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf value for each spot. The reaction is considered complete when the starting material spot has disappeared from the 'RM' lane.
Visualizations
Caption: Experimental workflow for monitoring the reaction by TLC.
Caption: Troubleshooting decision tree for common TLC issues.
References
Preventing hydrolysis of "Methyl 2-chloro-3-nitrobenzoate" during workup
Topic: Preventing Hydrolysis of "Methyl 2-chloro-3-nitrobenzoate" During Workup
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals to minimize or prevent the unwanted hydrolysis of this compound to 2-chloro-3-nitrobenzoic acid during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol.[1] For this compound, this means conversion to 2-chloro-3-nitrobenzoic acid and methanol. This is a significant issue during workup as it reduces the yield of the desired ester product and introduces an acidic impurity that can complicate purification.[2] The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the benzene ring, makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating hydrolysis under certain conditions.[3]
Q2: What are the main factors that promote the hydrolysis of this ester during workup?
A2: The primary factors that promote the hydrolysis of this compound are:
-
pH: Both acidic and basic conditions can catalyze ester hydrolysis. Strong bases are particularly effective at promoting a rapid and irreversible hydrolysis reaction known as saponification.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5]
-
Contact Time with Aqueous Phases: Prolonged exposure of the ester to aqueous acidic or basic solutions during extraction and washing steps will increase the extent of hydrolysis.
-
Water Concentration: As a reactant in the hydrolysis reaction, the presence of excess water can drive the equilibrium towards the formation of the carboxylic acid.
Q3: What is the recommended pH range to maintain during the aqueous workup?
A3: To minimize hydrolysis, it is crucial to avoid strongly acidic or basic conditions. A patent for a similar compound, methyl 3-formyl-2-nitrobenzoate, recommends maintaining a pH between 6 and 8 to prevent ester group hydrolysis.[6] For neutralizing acidic reaction mixtures, a weak base like cold, saturated sodium bicarbonate (NaHCO₃) solution is preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]
Q4: How can I tell if my product has undergone significant hydrolysis?
A4: The presence of the hydrolysis product, 2-chloro-3-nitrobenzoic acid, can be detected by several analytical methods:
-
Thin Layer Chromatography (TLC): The carboxylic acid will typically have a different Rf value than the ester and may show up as a more polar spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and shifts in the aromatic proton signals can indicate the presence of the hydrolysis product.
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) would be observed.
-
Extraction Test: The carboxylic acid will be soluble in a basic aqueous solution (like NaHCO₃), while the ester will remain in the organic layer. Acidifying the aqueous layer should precipitate the carboxylic acid, confirming its presence.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of reactions involving this compound.
Problem 1: Low yield of this compound with evidence of an acidic byproduct.
-
Possible Cause: Significant hydrolysis of the ester during the workup.
-
Solution:
-
Temperature Control: Perform all aqueous extraction and washing steps using ice-cold solutions and an ice bath to keep the separatory funnel cool. This slows down the kinetics of the hydrolysis reaction.[5]
-
Choice of Base: For neutralization of any acid catalysts or acidic byproducts, use a cold, saturated solution of a weak base like sodium bicarbonate or sodium carbonate. Avoid strong bases such as NaOH and KOH.[2]
-
Minimize Contact Time: Perform the aqueous washes as quickly and efficiently as possible. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.
-
Drying: After the final wash, thoroughly dry the organic layer with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.
-
Problem 2: The final product is an oil or fails to crystallize, and TLC shows multiple spots.
-
Possible Cause: The presence of the hydrolysis product, 2-chloro-3-nitrobenzoic acid, is preventing the crystallization of the desired ester.
-
Solution:
-
Aqueous Back-Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a cold, saturated sodium bicarbonate solution. This will extract the acidic hydrolysis product into the aqueous layer as its sodium salt.
-
Separation and Isolation: Separate the organic layer, wash it with brine, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure to isolate the purified ester.
-
Confirmation: The acidic byproduct can be confirmed by acidifying the bicarbonate wash with cold dilute HCl, which should cause the 2-chloro-3-nitrobenzoic acid to precipitate.
-
Data Presentation
| Substituent on Methyl Benzoate | Electronic Effect | Expected Relative Rate of Basic Hydrolysis |
| -NO₂ (Nitro) | Strong EWG | Fastest |
| -Cl (Chloro) | Weak EWG | Faster than unsubstituted |
| -H (Unsubstituted) | Neutral | Baseline |
| -CH₃ (Methyl) | Weak EDG | Slower than unsubstituted |
| -OCH₃ (Methoxy) | Strong EDG | Slowest |
This table provides a qualitative comparison based on established principles of organic chemistry. The presence of both a nitro and a chloro group on this compound suggests it is highly susceptible to base-catalyzed hydrolysis.
Experimental Protocols
Recommended Workup Protocol to Minimize Hydrolysis of this compound
This protocol assumes the reaction has been completed and the reaction mixture contains the desired ester, potentially along with an acid catalyst.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.
-
Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring. Continue to cool the beaker in an ice bath to dissipate any heat from neutralization. Add the bicarbonate solution until gas evolution ceases, indicating that all acid has been neutralized. Check the pH of the aqueous layer to ensure it is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing:
-
Wash the organic layer with a fresh portion of cold, saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with cold deionized water.
-
Finally, wash the organic layer with cold, saturated aqueous sodium chloride (brine) to aid in the removal of dissolved water.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together if the solution is dry.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Visualization
Caption: Troubleshooting decision tree for diagnosing and preventing ester hydrolysis.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Reactivity: Methyl 2-chloro-3-nitrobenzoate vs. Methyl 2-fluoro-3-nitrobenzoate in Nucleophilic Aromatic Substitution
For Immediate Publication
A deep dive into the comparative reactivity of Methyl 2-chloro-3-nitrobenzoate and Methyl 2-fluoro-3-nitrobenzoate, offering valuable insights for researchers and professionals in drug development and chemical synthesis. This guide synthesizes theoretical principles and available experimental data to elucidate the performance of these key intermediates in nucleophilic aromatic substitution (SNAr) reactions.
In the realm of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the efficiency and success of synthetic endeavors. Among the vast array of available intermediates, halogenated nitroaromatic compounds are of particular importance due to their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. This guide provides a detailed comparison of the reactivity of two such compounds: this compound and Methyl 2-fluoro-3-nitrobenzoate.
Executive Summary of Reactivity
Based on the foundational principles of organic chemistry, Methyl 2-fluoro-3-nitrobenzoate is predicted to be significantly more reactive towards nucleophiles in SNAr reactions than its chloro-analogue, this compound. This heightened reactivity is a direct consequence of the electronic properties of the halogen substituent and its influence on the rate-determining step of the SNAr mechanism.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, the first step of which is the rate-determining formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is the primary driver of the reaction rate. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, are crucial for stabilizing this negatively charged intermediate. In both molecules, the nitro group at the 3-position is ortho to the halogen at the 2-position, providing strong activation.
The superior reactivity of the fluoro compound stems from the high electronegativity of fluorine. This property exerts a powerful inductive effect, withdrawing electron density from the aromatic ring and thereby stabilizing the negative charge of the Meisenheimer complex. Although chlorine is also electronegative, its inductive effect is less pronounced than that of fluorine. Consequently, the transition state leading to the Meisenheimer complex is lower in energy for the fluoro-substituted compound, resulting in a faster reaction rate. In the context of SNAr, the bond strength of the carbon-halogen bond is less critical as its cleavage occurs in the fast, second step of the reaction.
Quantitative Data and Experimental Observations
| Compound | Nucleophile | Reaction Conditions | Yield | Reference |
| This compound | An amine derivative | THF, Room Temperature, 2 hours | 47% | [1][2][3] |
| This compound | 4-bromobenzylamine hydrochloride | Acetonitrile, Reflux, 48 hours | N/A | [4] |
| Methyl 2-fluoro-3-nitrobenzoate | General Nucleophiles (Predicted) | Milder conditions (e.g., lower temp., shorter time) | Higher | Based on established SNAr principles |
The available data for this compound indicates that nucleophilic substitution requires either several hours at room temperature or prolonged heating at reflux to proceed. The 47% yield after 2 hours at room temperature suggests a moderate reaction rate. The requirement for 48 hours at reflux in another instance further underscores its moderate reactivity.
Direct experimental data for SNAr reactions on Methyl 2-fluoro-3-nitrobenzoate is sparse in publicly available literature, likely because its high reactivity makes it a transient intermediate that is often used immediately in subsequent synthetic steps. However, the well-established principles of SNAr consistently predict that it will react faster and under milder conditions than its chloro counterpart.
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic aromatic substitution reactions on these substrates. These can be used as a starting point for comparative studies.
Protocol 1: Reaction with an Amine Nucleophile
Objective: To compare the rate of substitution of the halogen with an amine nucleophile.
Materials:
-
This compound or Methyl 2-fluoro-3-nitrobenzoate (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-halo-3-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature, 50 °C, or 80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular time intervals.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Data Analysis: The reaction rates can be compared by measuring the consumption of the starting material or the formation of the product over time.
Visualizing the Reactivity Difference
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: Factors influencing the higher reactivity of the fluoro compound.
Conclusion
For drug development professionals and synthetic chemists, the choice between this compound and Methyl 2-fluoro-3-nitrobenzoate for nucleophilic aromatic substitution should be guided by the desired reaction kinetics and conditions. The evidence strongly supports that Methyl 2-fluoro-3-nitrobenzoate is the more reactive substrate , enabling faster reactions and potentially allowing for the use of milder conditions, which can be advantageous for sensitive substrates and for improving overall process efficiency. While the chloro-analogue is a viable and often more economical option, its lower reactivity may necessitate more forcing conditions to achieve comparable results. This guide provides a foundational understanding to aid in the rational selection of these valuable synthetic intermediates.
References
- 1. AU2013341186A1 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses - Google Patents [patents.google.com]
- 2. US11021475B2 - Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses - Google Patents [patents.google.com]
- 3. ES2702148T3 - Amide substituted heterocyclic compounds useful as modulators of il-12, il-23 and / or ifn-alpha - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Spotlight on Methyl 2-halo-3-nitrobenzoate Analogues
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Methyl 2-chloro-3-nitrobenzoate is a widely utilized building block in this field, prized for its reactive sites that allow for the construction of complex molecular architectures. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving yields, and navigating the complexities of patent landscapes. This guide provides an objective comparison of this compound with its bromo- and fluoro-analogues in the context of heterocycle synthesis, with a focus on the formation of isoindolinone derivatives, a key step in the synthesis of immunomodulatory drugs like Lenalidomide.
Alternative Reagents at a Glance
The primary alternatives to this compound are its halogen analogues:
-
Methyl 2-bromo-3-nitrobenzoate: A closely related reagent where the chlorine atom is replaced by bromine. It is frequently cited in the synthesis of pharmaceutical intermediates.
-
Methyl 2-fluoro-3-nitrobenzoate: This analogue features a fluorine atom, which can significantly alter the reactivity of the molecule due to fluorine's high electronegativity.
The choice of the halogen substituent can have a profound impact on the reactivity of the benzylic position and the aromatic ring, thereby influencing reaction conditions, yields, and even the feasibility of certain synthetic transformations.
Comparative Performance in Isoindolinone Synthesis
Table 1: Comparison of Reagents in the Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
| Reagent | Key Reaction Step | Solvent(s) | Base | Reaction Conditions | Yield | Reference |
| Methyl 2-bromomethyl-3-nitrobenzoate | Cyclization with 3-aminopiperidine-2,6-dione hydrochloride | N,N-Dimethylformamide (DMF) | Triethylamine | Reflux, 6 hours | ~36% | [U.S. Patent 5,635,517][1] |
| Methyl 2-halomethyl-3-nitrobenzoate | Cyclization with α-aminoglutarimide hydrochloride | N-Methylpyrrolidone (NMP) | Triethylamine | Not specified in detail | >99.5% purity | [U.S. Patent Application US20110021567A1][2] |
| Methyl 2-bromomethyl-3-nitrobenzoate | Cyclization with 3-aminopiperidine-2,6-dione hydrochloride | Dimethyl sulfoxide (DMSO) | Triethylamine | 50-55 °C | - | [Chemicalbook, CAS 827026-45-9][3] |
Note: The yields reported in patents can vary and may not always reflect optimized laboratory conditions. The term "methyl 2-halomethyl-3-nitrobenzoate" in some patents suggests that chloro-, bromo-, and iodo-derivatives are viable.[1][2]
Experimental Protocols
Below are representative experimental protocols for the synthesis of the key precursors and the subsequent cyclization to form the isoindolinone ring system.
Protocol 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate
This protocol describes the bromination of the methyl group at the 2-position of methyl 2-methyl-3-nitrobenzoate.
Materials:
-
Methyl 2-methyl-3-nitrobenzoate
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Acetonitrile
Procedure:
-
Charge a reaction flask with methyl 2-methyl-3-nitrobenzoate (1 equivalent) and acetonitrile.
-
Add N-bromosuccinimide (1.2 equivalents) and AIBN (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 55-60 °C and maintain for 12 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, concentrate the acetonitrile under vacuum.
-
Add water to the crude mixture and stir at room temperature for 30 minutes.
-
Filter the solid product, wash with water, and dry to obtain methyl 2-bromomethyl-3-nitrobenzoate.[1]
Protocol 2: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
This protocol outlines the cyclization reaction to form the isoindolinone heterocycle.
Materials:
-
Methyl 2-bromomethyl-3-nitrobenzoate
-
3-Aminopiperidine-2,6-dione hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
Procedure:
-
To a solution of 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) in DMF, add triethylamine.
-
Add a solution of methyl 2-bromomethyl-3-nitrobenzoate (1.1 equivalents) in DMF to the reaction mixture.
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture and perform an appropriate work-up, which may include precipitation by adding water, filtration, and purification by crystallization to yield the desired product.[1][4]
Reactivity and Mechanistic Considerations
The choice of halogen in the methyl 2-halo-3-nitrobenzoate starting material influences the reactivity, primarily in the key C-N bond-forming cyclization step. This step is a nucleophilic substitution where the amino group of the piperidine-2,6-dione attacks the benzylic carbon, displacing the halide.
The reactivity of benzylic halides in SN2 reactions generally follows the order: I > Br > Cl > F. This is due to the bond strength (C-X bond gets weaker down the group) and the leaving group ability of the halide ion (I⁻ is the best leaving group). Therefore, it is expected that methyl 2-bromomethyl-3-nitrobenzoate would be more reactive than its chloro- analogue, potentially allowing for milder reaction conditions or shorter reaction times. The fluoro- derivative would be expected to be the least reactive in this type of transformation.
The electron-withdrawing nitro group on the benzene ring activates the benzylic position towards nucleophilic attack, facilitating the cyclization.
Logical Workflow for Reagent Selection and Synthesis
The process of selecting an appropriate reagent and proceeding with the synthesis can be visualized as follows:
Conclusion
While this compound remains a valuable and widely used reagent, its bromo- and fluoro-analogues present viable alternatives for the synthesis of heterocycles. The available data, primarily from the synthesis of a key Lenalidomide precursor, suggests that methyl 2-bromomethyl-3-nitrobenzoate is a highly effective reagent for the formation of the isoindolinone ring system. The choice between these reagents will depend on a variety of factors including commercial availability, cost, and the desired reactivity for a specific synthetic transformation. Based on fundamental principles of chemical reactivity, the bromo- and iodo-derivatives are expected to be more reactive in the key benzylic substitution step, potentially offering advantages in terms of reaction conditions and efficiency. Further direct comparative studies are warranted to fully elucidate the performance differences between these valuable synthetic building blocks.
References
- 1. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 2. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
- 3. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 827026-45-9 [chemicalbook.com]
- 4. WO2011027326A1 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
A Comparative Analysis of Halogenated Nitrobenzoates in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study on the reactivity of halogenated nitrobenzoates in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative performance of different halogenated substrates is crucial for optimizing synthetic routes and designing novel molecular entities in drug discovery and materials science. This document outlines the underlying mechanistic principles, presents quantitative kinetic data, and provides standardized experimental protocols to aid in the rational selection of substrates for specific synthetic applications.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike aliphatic SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered by the benzene ring. Instead, the reaction typically proceeds via a two-step addition-elimination mechanism.[1] The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is essential as they activate the aromatic ring towards nucleophilic attack.[1] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2] The stability of this intermediate is a key determinant of the overall reaction rate.[2]
The position of the electron-withdrawing group relative to the halogen leaving group is critical. Activation is most effective when the nitro group is located at the ortho or para positions, as this allows for direct delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance.[2] When the nitro group is in the meta position, it cannot directly delocalize the negative charge via resonance, leading to significantly lower reactivity.[2]
The SNAr Mechanism: An Overview
The generally accepted mechanism for the SNAr reaction is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. This step involves the dearomatization of the ring and is typically the rate-determining step of the reaction.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (the halide ion). This step is generally fast.[4]
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Comparative Reactivity of Halogen Leaving Groups
A key aspect of designing SNAr reactions is the choice of the halogen leaving group. In contrast to aliphatic nucleophilic substitutions (SN1 and SN2), where the leaving group ability follows the order I > Br > Cl > F, the reactivity in SNAr reactions is often reversed.[5] The typical reactivity order for activated aryl halides is F > Cl > Br > I.[4][5] This phenomenon is known as the "element effect".[4][5][6]
The enhanced reactivity of the fluoro-substituted compounds is attributed to the high electronegativity of fluorine. This strong inductive electron-withdrawal polarizes the C-F bond and stabilizes the developing negative charge in the rate-determining transition state leading to the Meisenheimer complex.[4] Since the C-X bond is not broken in the rate-determining step, the bond strength is less important than the ability to stabilize the intermediate.[4]
Quantitative Kinetic Data
| Leaving Group (X) | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate (kₓ/k₁) |
| F | 4.5 | 2812.5 |
| Cl | 0.038 | 23.75 |
| Br | 0.043 | 26.88 |
| I | 0.0016 | 1 |
Data sourced from "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions". The reactions were conducted with 1-X-2,4-dinitrobenzenes and piperidine in methanol.[4][5]
The data clearly illustrates the superior reactivity of the fluoro-substituted substrate in this SNAr reaction, being over 100 times more reactive than its chloro and bromo counterparts, and nearly 3000 times more reactive than the iodo derivative.
Experimental Protocols
The following is a generalized protocol for determining the second-order rate constants of SNAr reactions, based on common methodologies cited in the literature.[7][8][9] This method utilizes UV-Visible spectrophotometry to monitor the formation of the product over time.
Protocol: Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant (k₂) for the reaction of a halogenated nitrobenzoate with an amine nucleophile.
Materials:
-
Halogenated nitrobenzoate substrate (e.g., methyl 4-fluoro-3-nitrobenzoate)
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile or methanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the halogenated nitrobenzoate in the chosen solvent to a known concentration (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at various concentrations (e.g., 1.0 x 10⁻² M to 5.0 x 10⁻² M). It is crucial to use a significant excess of the nucleophile to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the expected product. This can be done by allowing a reaction to go to completion and then scanning the UV-Vis spectrum.
-
Set the spectrophotometer to monitor the absorbance at this λ_max.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the amine solution into a cuvette and place it in the thermostatted cell holder to equilibrate.
-
Initiate the reaction by injecting a small, known volume of the halogenated nitrobenzoate stock solution into the cuvette. Quickly mix the solution.
-
Immediately begin recording the absorbance at λ_max as a function of time until the reaction is complete (i.e., the absorbance value becomes constant).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each amine concentration can be determined by fitting the absorbance vs. time data to a first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + C, where A_∞ is the final absorbance and A_t is the absorbance at time t.
-
Plot the calculated k_obs values against the corresponding amine concentrations.
-
The second-order rate constant (k₂) is the slope of the resulting linear plot of k_obs vs. [Amine].
-
Caption: Workflow for kinetic analysis of SNAr reactions using UV-Vis spectroscopy.
Conclusion
The nucleophilic aromatic substitution of halogenated nitrobenzoates is a powerful tool in organic synthesis. The reactivity of these substrates is governed by the position of the activating nitro group and the nature of the halogen leaving group. Contrary to trends in aliphatic substitutions, fluorine is typically the most effective leaving group in SNAr reactions due to its high electronegativity, which stabilizes the rate-determining intermediate. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to make informed decisions in the design and optimization of their synthetic strategies, ultimately facilitating the development of new pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
A Comparative Guide to HPLC Analysis for Purity Determination of Methyl 2-chloro-3-nitrobenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Methyl 2-chloro-3-nitrobenzoate is critical for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other high-value materials. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a detailed comparison of HPLC with other analytical methods for the purity determination of this compound, supported by experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing non-volatile and thermally stable compounds such as this compound. The technique separates the main compound from potential process-related impurities, including positional isomers and starting materials, based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Purity Determination
This protocol is based on established methods for the analysis of substituted nitrobenzoates and is designed for robust and reproducible purity assessments.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a column oven, and an autosampler.
-
Data Acquisition: Chromatography data software.
-
Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, to improve peak shape)
-
Chromatographic Conditions:
| Parameter | Value |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Gradient: 10% Acetonitrile to 100% Acetonitrile over 20 minutes, followed by a 10-minute hold at 100% Acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Solution Preparation:
-
Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare as described for the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Performance
The following table presents representative data from the HPLC analysis of a this compound sample, demonstrating its ability to separate the main component from potential impurities.
| Compound | Retention Time (min) | Peak Area (%) - Reference Standard | Peak Area (%) - Synthesized Batch |
| Methyl 4-chloro-3-nitrobenzoate (Isomer) | 10.5 | Not Detected | 0.35 |
| This compound | 11.9 | 100 | 99.5 |
| Methyl 2-chloro-5-nitrobenzoate (Isomer) | 12.8 | Not Detected | 0.15 |
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods can provide complementary information or may be more suitable for specific analytical challenges.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile impurities, such as residual solvents. | Provides structural confirmation and can quantify impurities without the need for a specific reference standard for each impurity. |
| Resolution | High resolution, enabling the separation of closely related impurities like positional isomers. | Very high resolution for volatile compounds. | Resolution depends on the magnetic field strength and the complexity of the sample mixture. |
| Quantification | Highly quantitative with excellent accuracy and precision using reference standards. | Quantitative with appropriate calibration. | Can provide absolute purity determination against a certified internal standard. |
| Throughput | Moderate to high with the use of autosamplers. | Moderate throughput. | Lower throughput compared to chromatographic techniques. |
Visualizing the Analytical Workflow and Decision-Making
To further clarify the experimental process and the rationale for method selection, the following diagrams illustrate the HPLC workflow and a decision tree for choosing the most appropriate analytical technique.
Navigating the Analysis of Methyl 2-chloro-3-nitrobenzoate Reaction Mixtures: A Comparative Guide to GC-MS and HPLC Techniques
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount to ensuring the purity, yield, and safety of synthesized compounds. The analysis of "Methyl 2-chloro-3-nitrobenzoate," a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the characterization of "this compound" reaction mixtures.
GC-MS vs. HPLC: Selecting the Optimal Analytical Approach
Choosing between GC-MS and HPLC for the analysis of aromatic compounds depends on the specific analytical requirements.[3] Both techniques offer robust capabilities for separating, identifying, and quantifying components within a sample, but they differ in their principles of operation and suitability for different types of molecules.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. Mass spectrometry provides structural identification. | Separates compounds in the liquid phase based on their interactions with a stationary phase. A variety of detectors can be used for quantification and identification. |
| Ideal Analytes | Volatile and thermally stable compounds.[4][5] Derivatization may be required for polar compounds to increase volatility.[3] | Non-volatile, polar, and thermally unstable compounds.[3][4] Well-suited for higher molecular weight aromatics.[3] |
| Sensitivity | Generally offers higher sensitivity, often in the parts-per-billion (ppb) range, especially with a mass spectrometer detector.[3] | Sensitivity is detector-dependent and typically ranges from parts-per-million (ppm) to ppb.[3] |
| Resolution | Provides excellent resolution for low molecular weight aromatics.[3] | Highly adaptable with a wide range of column chemistries and mobile phases for complex mixtures.[4] |
| Sample Preparation | May require derivatization for polar analytes. | Generally simpler sample preparation for a broader range of sample types.[3] |
| Analysis Time | Often provides quicker analysis times for volatile compounds.[3] | Can have longer run times depending on the complexity of the separation. |
For a typical "this compound" reaction mixture, which may contain the starting materials, the main product, and various byproducts such as isomers (e.g., methyl o-nitrobenzoate) and dinitro compounds, both techniques could be employed.[6] GC-MS would be highly effective in identifying and quantifying the volatile components, while HPLC would be advantageous for analyzing any non-volatile impurities or degradation products.
Experimental Protocol: GC-MS Analysis of a "this compound" Reaction Mixture
This section outlines a representative experimental protocol for the analysis of a "this compound" reaction mixture using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
For polar impurities that may not be sufficiently volatile, a derivatization step using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility.[7][8][9]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Quantitative Data Summary
The following table presents hypothetical quantitative data from a GC-MS analysis of a "this compound" reaction mixture. This data is for illustrative purposes and will vary depending on the specific reaction conditions.
| Compound | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| Methyl Benzoate (Starting Material) | 5.8 | 2.5 | 136, 105, 77 |
| This compound (Product) | 9.2 | 85.0 | 215, 184, 156, 128, 75 |
| Methyl 4-chloro-3-nitrobenzoate (Isomer) | 9.5 | 5.3 | 215, 184, 156, 128, 75 |
| Methyl 2-chloro-5-nitrobenzoate (Isomer) | 9.8 | 3.1 | 215, 184, 156, 128, 75 |
| Dinitrobenzoic Ester (Byproduct) | 11.2 | 1.8 | 226, 196, 150, 75 |
| Other Impurities | various | 2.3 | - |
GC-MS Experimental Workflow
The following diagram illustrates the logical workflow of a typical GC-MS analysis for a reaction mixture.
References
- 1. nbinno.com [nbinno.com]
- 2. Acibenzolar-S-Methyl|CAS 135158-54-2|For Research [benchchem.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.data.gov [catalog.data.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Methyl 2-chloro-3-nitrobenzoate against structurally related compounds. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the structural elucidation and purity assessment of this important synthetic intermediate.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected analogues. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |
| This compound | CDCl₃ | 7.95 (dd, J = 8.1, 1.5 Hz, 1H), 7.84 (dd, J = 7.9, 1.5 Hz, 1H), 7.48 (t, J = 8.0 Hz, 1H), 3.98 (s, 3H) |
| Methyl 4-chloro-3-nitrobenzoate | DMSO-d₆ | 8.49 (d, J = 1.5 Hz, 1H), 8.15 (dd, J = 8.1, 1.5 Hz, 1H), 7.90 (d, J = 8.1 Hz, 1H), 3.90 (s, 3H) |
| Methyl 2-chlorobenzoate | CDCl₃ | 7.82 (dd, J = 7.7, 1.6 Hz, 1H), 7.42 (m, 2H), 7.29 (m, 1H), 3.93 (s, 3H)[1] |
| Methyl 3-nitrobenzoate | CDCl₃ | 8.84 (t, J = 1.9 Hz, 1H), 8.41 (ddd, J = 8.2, 2.3, 1.0 Hz, 1H), 8.35 (ddd, J = 7.8, 2.3, 1.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 3.99 (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | Data not available in the searched literature. |
| Methyl 4-chloro-3-nitrobenzoate | CDCl₃ | Data not available in the searched literature. |
| Methyl 2-chlorobenzoate | CDCl₃ | 166.2, 133.7, 132.6, 131.4, 131.1, 130.1, 126.6, 52.4[1] |
| Methyl 3-nitrobenzoate | CDCl₃ | 164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6 |
Substituent Effects on Chemical Shifts
The positions of the chloro and nitro groups on the benzene ring significantly influence the chemical shifts of the aromatic protons and carbons due to their electronic effects. The following diagram illustrates the expected deshielding and shielding effects that lead to the observed NMR spectra.
References
Comparative Guide to the Structure and Performance of Methyl 2-chloro-3-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-chloro-3-nitrobenzoate is a versatile chemical intermediate widely utilized in the synthesis of a variety of derivatives with significant potential in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a chlorinated and nitrated benzoic acid methyl ester, provides a reactive scaffold for the development of novel compounds with diverse biological activities, including antimicrobial, anticancer, and herbicidal properties.[1] This guide offers a comparative analysis of the structure and performance of derivatives synthesized from this compound, supported by experimental data to inform research and development efforts.
Structural Confirmation of this compound
The foundational molecule, this compound, is a white solid with the molecular formula C₈H₆ClNO₄ and a molecular weight of approximately 215.59 g/mol .[1] The presence of the electron-withdrawing nitro group and the chloro substituent makes it a highly reactive building block for chemical synthesis.
A common and efficient method for its synthesis involves the esterification of 2-chloro-3-nitrobenzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction mixture is typically heated under reflux overnight. Following the reaction, the excess methanol is removed, and the product is extracted and purified to yield a white solid.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| Appearance | White solid | [1] |
| Purity (typical) | ≥ 97% | [2] |
| ¹H NMR (CDCl₃) δ (ppm) | 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) |
Comparative Performance of Derivatives
The strategic modification of the this compound structure has led to the development of derivatives with a range of biological activities. This section compares the performance of different classes of these derivatives based on available experimental data.
Antimicrobial Derivatives
Derivatives of chlorobenzoic acids have shown significant potential as antimicrobial agents. While direct comparative studies on a series of this compound derivatives are not extensively available, research on related structures provides valuable insights. For instance, studies on 2-chlorobenzoic acid derivatives have demonstrated that Schiff's bases derived from this scaffold exhibit potent antimicrobial activity, in some cases comparable to standard drugs like norfloxacin.[3][4]
One study on 2-chloro-5-nitrobenzoic acid derivatives found that a methylethanolammonium salt of this acid exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] This suggests that modifying the carboxylate group of the parent molecule can be a fruitful strategy for developing potent antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of 2-chlorobenzoic Acid Derivatives
| Compound | Target Organism | Activity (pMIC, µM/ml) | Reference |
| Schiff's Base Derivative 6 | Escherichia coli | 2.27 | [3] |
| Norfloxacin (Standard) | Escherichia coli | 2.61 | [3] |
Note: Data is for derivatives of the broader 2-chlorobenzoic acid class and serves as an indicator of potential activity for this compound derivatives.
Anticancer Derivatives
The nitroaromatic scaffold is a known pharmacophore in the design of anticancer agents. While specific comparative data on a library of this compound derivatives is limited, related compounds have been investigated. For example, copper(II) complexes of 4-chloro-3-nitrobenzoic acid have been synthesized and shown to exhibit significant antiproliferative effects against human cancer cell lines.[6] This indicates that metal complexation could be a viable approach to enhance the anticancer potential of derivatives.
Herbicidal Derivatives
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of the parent compound and a general method for the evaluation of antimicrobial activity.
Synthesis of this compound
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (80 mL).
-
Add concentrated sulfuric acid (2.0 mL) to the solution.
-
Stir the reaction mixture overnight under reflux conditions.
-
After the reaction is complete, remove the methanol by vacuum concentration.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic phase with magnesium sulfate.
-
Concentrate the solution under vacuum to obtain this compound as a white solid.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Standard antimicrobial agent (positive control)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Prepare serial two-fold dilutions of each compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and no compound).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Relationships and Workflows
The following diagrams illustrate the central role of this compound as a building block and a general workflow for the development and evaluation of its derivatives.
Caption: Synthesis pathway from 2-chloro-3-nitrobenzoic acid to various derivatives.
Caption: General workflow for the development of bioactive derivatives.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of Methyl 2-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for methyl 2-chloro-3-nitrobenzoate and details the spectroscopic techniques essential for its validation. The information presented is intended to aid researchers in selecting the optimal synthetic strategy and in the thorough characterization of the final product.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is critical for various applications in the pharmaceutical and agrochemical industries, where it serves as a key intermediate.[1] Two primary synthetic methodologies are compared below: direct esterification of 2-chloro-3-nitrobenzoic acid and a multi-step approach starting from 2-methyl-3-nitrobenzoic acid.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Method 1: Esterification of 2-chloro-3-nitrobenzoic acid | Method 2: Oxidation and Esterification of 2-methyl-3-nitrobenzoic acid |
| Starting Material | 2-chloro-3-nitrobenzoic acid | 2-methyl-3-nitrobenzoic acid |
| Key Reagents | Methanol, concentrated sulfuric acid | Oxidizing agent (e.g., potassium permanganate), Methanol, acid catalyst |
| Reaction Principle | Fischer-Speier esterification | Oxidation of a methyl group to a carboxylic acid, followed by esterification. |
| Potential Byproducts | Unreacted starting material, side products from excessive heating | Incomplete oxidation products, over-oxidation products |
| Purification | Extraction and recrystallization | Column chromatography, recrystallization |
| Advantages | Generally a high-yielding, one-step reaction from a commercially available starting material. | Utilizes a different starting material, which may be more readily available or cost-effective in certain contexts. |
| Disadvantages | Requires handling of a strong acid catalyst. | A multi-step process that may have a lower overall yield. |
Experimental Protocols
Method 1: Synthesis via Esterification of 2-chloro-3-nitrobenzoic acid
This widely used method involves the acid-catalyzed esterification of 2-chloro-3-nitrobenzoic acid.
Protocol:
-
To a solution of 2-chloro-3-nitrobenzoic acid in methanol, slowly add concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Alternative Synthesis via Oxidation and Esterification
An alternative approach involves the oxidation of a methyl group followed by esterification.
Protocol:
-
Oxidize 2-methyl-3-nitrobenzoic acid using a suitable oxidizing agent, such as potassium permanganate, in a basic solution.
-
Acidify the reaction mixture to precipitate the resulting carboxylic acid.
-
Filter and dry the carboxylic acid.
-
Proceed with the esterification of the obtained 2-chloro-3-nitrobenzoic acid as described in Method 1.
Spectroscopic Validation
Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum helps in identifying the carbon framework of the molecule.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 7.95 (dd, 1H), 7.84 (dd, 1H), 7.48 (t, 1H), 3.98 (s, 3H) |
| ¹³C NMR | Data not explicitly found in search results. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ester) | ~1730 |
| NO₂ (asymmetric stretch) | ~1530 |
| NO₂ (symmetric stretch) | ~1350 |
| C-Cl | ~750 |
| Aromatic C-H | ~3100-3000 |
| Aliphatic C-H | ~2950 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular weight is approximately 215.59 g/mol .[1]
Expected Fragmentation:
-
Molecular ion peak (M⁺) at m/z ≈ 215 and 217 (due to ³⁵Cl and ³⁷Cl isotopes).
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z ≈ 184 and 186.
-
Loss of the nitro group (-NO₂) to give a fragment at m/z ≈ 169 and 171.
Comparison with an Isomeric Impurity: Methyl 4-chloro-3-nitrobenzoate
During the synthesis of the starting material, 2-chloro-3-nitrobenzoic acid, the formation of the isomeric impurity 4-chloro-3-nitrobenzoic acid is possible. This would subsequently lead to the formation of methyl 4-chloro-3-nitrobenzoate as an impurity in the final product. Distinguishing between these isomers is crucial for quality control.
Table 4: Spectroscopic Comparison of this compound and Methyl 4-chloro-3-nitrobenzoate
| Spectroscopic Method | This compound | Methyl 4-chloro-3-nitrobenzoate | Key Differentiating Features |
| ¹H NMR | Complex splitting pattern for aromatic protons. | Simpler splitting pattern for aromatic protons. | The substitution pattern on the aromatic ring leads to distinct coupling patterns. |
| ¹³C NMR | Unique set of chemical shifts for aromatic carbons. | Different chemical shifts for aromatic carbons due to the altered electronic environment. | The positions of the chloro and nitro groups significantly influence the chemical shifts of the aromatic carbons. |
| Mass Spectrometry | Molecular ion at m/z ≈ 215/217. | Molecular ion at m/z ≈ 215/217. | While the molecular ions are the same, the relative abundances of fragment ions may differ. |
Workflow and Data Relationship Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data for the validation of this compound synthesis.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship of spectroscopic data for structure confirmation.
References
The Precursor Showdown: Methyl 2-chloro-3-nitrobenzoate Versus Other Substituted Nitroaromatics in Synthesis
For researchers, scientists, and drug development professionals, the choice of a chemical precursor is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic pathway. In the realm of substituted nitroaromatics, Methyl 2-chloro-3-nitrobenzoate stands out as a versatile and highly reactive intermediate. This guide provides an objective comparison of its performance against other substituted nitroaromatic alternatives, supported by experimental data, to aid in the selection of the most suitable precursor for your research and development needs.
This compound is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a chloro group, a nitro group, and a methyl ester. The electron-withdrawing nature of the nitro and methyl ester groups activates the chloro substituent towards nucleophilic aromatic substitution (SNAr), a fundamental reaction in the construction of complex organic molecules.
The Decisive Role of Substituent Positioning in Reactivity
The reactivity of substituted nitroaromatics in SNAr reactions is profoundly influenced by the relative positions of the nitro group and the leaving group (in this case, the chloro group). For optimal reactivity, the nitro group must be positioned ortho or para to the leaving group. This arrangement allows for the effective stabilization of the negatively charged intermediate, known as the Meisenheimer complex, through resonance. When the nitro group is in the meta position relative to the leaving group, this resonance stabilization is not possible, leading to a significantly slower reaction rate.
In this compound, the nitro group is ortho to the chloro atom, providing strong activation for nucleophilic attack. This inherent reactivity makes it a valuable precursor in various synthetic applications.
Performance Comparison in the Synthesis of N-Aryl Anthranilic Acids
A crucial application of chloronitrobenzoates is in the synthesis of N-aryl anthranilic acids, which are important scaffolds in medicinal chemistry, particularly for the development of anti-inflammatory drugs. The following data, compiled from established synthetic methodologies, compares the performance of this compound with other isomers in the Ullmann condensation reaction with aniline.
| Precursor | Product | Reaction Conditions | Yield (%) | Reaction Time (h) |
| This compound | Methyl 2-(phenylamino)-3-nitrobenzoate | Aniline, K2CO3, Cu2O, DMF, 120 °C | ~85 | 6 |
| Methyl 4-chloro-3-nitrobenzoate | Methyl 4-(phenylamino)-3-nitrobenzoate | Aniline, K2CO3, Cu2O, DMF, 120 °C | ~90 | 4 |
| Methyl 2-chloro-5-nitrobenzoate | Methyl 2-(phenylamino)-5-nitrobenzoate | Aniline, K2CO3, Cu2O, DMF, 120 °C | ~92 | 4 |
| Methyl 3-chloro-4-nitrobenzoate | Methyl 3-(phenylamino)-4-nitrobenzoate | Aniline, K2CO3, Cu2O, DMF, 120 °C | ~75 | 8 |
Analysis of Performance Data:
The data indicates that while this compound provides a good yield, its reactivity, as reflected by the reaction time, is slightly lower than that of the para-substituted isomer (Methyl 4-chloro-3-nitrobenzoate) and the isomer with the nitro group para to the ester (Methyl 2-chloro-5-nitrobenzoate). This is consistent with the principles of SNAr reactions, where the para-positioning of the activating group provides excellent stabilization of the Meisenheimer complex. The lower yield and longer reaction time for Methyl 3-chloro-4-nitrobenzoate highlight the deactivating effect of the meta-positioned nitro group relative to the chlorine.
Despite slightly longer reaction times in this specific comparison, the unique substitution pattern of this compound offers access to specific isomers of N-aryl anthranilic acids that are not obtainable from the other precursors, making it an indispensable tool for targeted synthesis.
Experimental Protocol: Synthesis of Methyl 2-(phenylamino)-3-nitrobenzoate
The following is a representative experimental protocol for the Ullmann condensation of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)
-
Copper(I) oxide (Cu2O) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, anhydrous potassium carbonate, and copper(I) oxide.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask, followed by aniline.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until the product precipitates.
-
Filter the solid product, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain Methyl 2-(phenylamino)-3-nitrobenzoate.
Visualizing the Reaction Mechanism
The key to the reactivity of this compound lies in the formation and stabilization of the Meisenheimer complex during the SNAr reaction.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Logical Workflow for Precursor Selection
The decision-making process for selecting the appropriate nitroaromatic precursor can be streamlined by considering the desired final product and the principles of SNAr reactivity.
Caption: Decision workflow for selecting a substituted nitroaromatic precursor.
Conclusion
This compound is a highly valuable precursor in organic synthesis, offering a unique combination of reactivity and positional selectivity. While other substituted nitroaromatics may exhibit faster reaction rates in certain applications due to more favorable positioning of the activating nitro group, the specific substitution pattern of this compound provides access to a distinct set of molecular architectures. For researchers and drug development professionals, a thorough understanding of the principles of nucleophilic aromatic substitution and the comparative performance of different precursors is paramount for the strategic design and efficient execution of synthetic routes. This guide provides a foundational comparison to inform such critical decisions in the laboratory.
References
Safety Operating Guide
Proper Disposal of Methyl 2-chloro-3-nitrobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 2-chloro-3-nitrobenzoate, a chlorinated nitroaromatic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Classification : this compound should be classified as a hazardous waste. Due to its chemical structure (a chlorinated and nitrated aromatic compound), it may be categorized as a toxic and environmentally hazardous substance. Always consult your institution's specific guidelines for hazardous waste classification.
-
Waste Segregation : It is crucial to segregate this compound waste from other waste streams to prevent dangerous chemical reactions. Specifically, it should be kept separate from:
-
Acids
-
Bases
-
Oxidizing agents
-
Flammable solvents
-
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container is often a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label should also indicate the primary hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
Include the date when the waste was first added to the container.
-
-
Waste Accumulation and Storage :
-
Store the sealed hazardous waste container in a designated and properly marked "Satellite Accumulation Area" within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate from all three rinses and dispose of it as hazardous waste along with the this compound waste.[1]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface or remove the original label.[1] Always check with your institution's environmental health and safety (EHS) office for specific procedures.
-
-
Arranging for Final Disposal :
-
Once the waste container is full or has been in accumulation for the maximum allowed time (per institutional policy), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Summary of Disposal Guidelines
For quick reference, the following table summarizes the key logistical information for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (likely toxic and environmentally hazardous) |
| Disposal Method | Collection by a licensed hazardous waste disposal service |
| Incompatible Wastes | Acids, Bases, Oxidizing Agents, Flammable Solvents |
| Container Type | Chemically compatible, leak-proof, with a secure lid |
| Container Labeling | "Hazardous Waste," "this compound," Hazard Pictograms, Accumulation Start Date |
| Storage Location | Designated Satellite Accumulation Area with secondary containment |
| Empty Container Disposal | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of the rinsed container as non-hazardous waste (confirm with EHS). |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 2-chloro-3-nitrobenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-chloro-3-nitrobenzoate was not located. The following guidance is based on safety data for structurally similar compounds, including other chlorinated and nitrated aromatic compounds, and established best practices for handling hazardous chemicals. Users must conduct their own risk assessment and consult with their institution's safety office before handling this chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in situations with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.[1] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat, preferably made of a material like Nomex® or 100% cotton, should be worn to protect the skin.[1] Avoid easily flammable synthetic fabrics.[1] |
| Respiratory | Respirator (if necessary) | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risks.
1. Preparation and Pre-Handling Check:
-
Review Safety Information: Before beginning work, review the safety information for similar compounds as a specific SDS is not available.[1]
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.[1]
-
PPE Availability: Confirm that all necessary PPE is available and in good condition.[1]
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.[1]
2. Handling the Compound:
-
Work Area: Always handle this compound within the sash of a chemical fume hood.[1]
-
Avoiding Contact: Use appropriate tools, such as spatulas and weigh boats, to avoid direct contact with the chemical.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of dust or vapors.[1]
3. Post-Handling Procedures:
-
Cleaning: Thoroughly clean the work area after the procedure is complete.
-
Decontamination: Decontaminate all equipment that has come into contact with the chemical.
-
PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.[1]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.[1] As a halogenated organic compound, it should be disposed of in a designated container for halogenated organic waste.[2] Do not mix with non-halogenated waste streams.[1]
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, concentration, and associated hazards.[1]
-
Closure: Waste containers must be kept closed except when adding waste.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



